2,5-Diphenylfuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-diphenylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPDHIIPAKIKAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022142 | |
| Record name | 2,5-Diphenylfuran | |
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Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955-83-9 | |
| Record name | 2,5-Diphenylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955-83-9 | |
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| Record name | 2,5-Diphenylfuran | |
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| Record name | 2,5-Diphenylfuran | |
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| Record name | Furan, 2,5-diphenyl- | |
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| Record name | 2,5-Diphenylfuran | |
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| Record name | 2,5-diphenylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.249 | |
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| Record name | 2,5-DIPHENYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FGD8BE3PZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Diphenylfuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2,5-diphenylfuran, with a focus on its relevance in materials science and drug development.
Core Properties of this compound
This compound is a solid, crystalline organic compound with the chemical formula C₁₆H₁₂O. It consists of a central furan ring substituted with phenyl groups at the 2 and 5 positions. This structure imparts significant chemical stability and unique photophysical properties.
Physicochemical and Spectroscopic Data
The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O | [1][2] |
| Molecular Weight | 220.27 g/mol | [1] |
| CAS Number | 955-83-9 | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 86-90 °C | [2] |
| Boiling Point | 345 °C | [2] |
| Solubility | Soluble in Methanol | [2] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Shifts | Reference |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.77 (d, 4H), 7.43 (t, 4H), 7.29 (t, 2H), 6.76 (s, 2H) | [1] |
| ¹³C NMR (CDCl₃, 126 MHz) | δ 153.4, 130.9, 128.8, 127.4, 123.8, 107.3 | [1] |
| Infrared (IR) | ν_max (cm⁻¹): 2980, 1662, 1600, 1587, 1508, 1479, 1447, 1386 | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been established, with the Paal-Knorr synthesis and synthesis from 1,4-diphenyl-1,3-butadiene being two of the most common and effective methods.
Experimental Protocol 1: Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and straightforward method for the synthesis of furans from 1,4-dicarbonyl compounds. In the case of this compound, the starting material is 1,4-diphenyl-1,4-butanedione (also known as 1,2-dibenzoylethane). The reaction proceeds via an acid-catalyzed intramolecular cyclization and dehydration.
Materials:
-
1,4-diphenyl-1,4-butanedione (1 mmol)
-
Choline chloride/urea or choline chloride/glycerol (1 mL)
-
Water (2 mL)
-
Methylene chloride (4 mL)
Procedure:
-
A solution of 1,4-diphenyl-1,4-butanedione (1 mmol) in choline chloride/urea or choline chloride/glycerol (1 mL) is heated to 80 °C.[1]
-
The reaction mixture is stirred at this temperature for the designated time (e.g., 72 hours for high yield).[1]
-
After cooling to room temperature, the reaction is diluted with water (2 mL).[1]
-
The product is extracted with methylene chloride (4 mL).[1]
-
The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated in vacuo to afford the this compound product.[1]
Caption: Paal-Knorr synthesis of this compound.
Experimental Protocol 2: Synthesis from trans,trans-1,4-Diphenyl-1,3-Butadiene
This method involves a two-step process starting from the commercially available trans,trans-1,4-diphenyl-1,3-butadiene. The first step is a [4+2] cycloaddition with singlet oxygen to form an endoperoxide intermediate, which is then deoxygenated to yield the furan.
Step 1: Synthesis of 3,6-Diphenyl-3,6-dihydro-1,2-dioxine (Endoperoxide Intermediate)
Materials:
-
trans,trans-1,4-Diphenyl-1,3-butadiene (412 mg, 2.00 mmol)
-
Rose Bengal disodium salt (6 mg, 0.005 mmol)
-
Dichloromethane/Methanol (19:1, 60 mL)
Procedure:
-
In a suitable reaction vessel, dissolve trans,trans-1,4-diphenyl-1,3-butadiene (412 mg, 2.00 mmol) and Rose Bengal disodium salt (6 mg, 0.005 mmol) in 60 mL of a 19:1 mixture of dichloromethane and methanol.[1]
-
Irradiate the solution with a suitable light source (e.g., a sodium lamp) while bubbling oxygen through the mixture to generate singlet oxygen in situ.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (e.g., using a 9:1 hexanes/ethyl acetate eluent) to yield the endoperoxide, 3,6-diphenyl-3,6-dihydro-1,2-dioxine, as a colorless solid.[1]
Step 2: Synthesis of this compound
Materials:
-
3,6-Diphenyl-3,6-dihydro-1,2-dioxine (120 mg, 0.50 mmol)
-
Triphenylphosphine (PPh₃) (144 mg, 0.55 mmol)
-
Carbon tetrabromide (CBr₄) (182 mg, 0.55 mmol)
-
Suitable solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the endoperoxide (120 mg, 0.50 mmol) in a suitable solvent in a round-bottom flask.[1]
-
Add triphenylphosphine (144 mg, 0.55 mmol) and carbon tetrabromide (182 mg, 0.55 mmol) to the solution.[1] This combination of reagents is known as the Appel reagent, which facilitates the deoxygenation.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture and purify the crude product by column chromatography (e.g., using a 9:1 hexanes/ethyl acetate eluent) to obtain this compound as a colorless solid.[1]
Caption: Synthesis of this compound from butadiene.
Applications of this compound
The unique electronic and photophysical properties of this compound make it a valuable compound in both materials science and drug development.
Materials Science: Organic Light-Emitting Diodes (OLEDs)
This compound and its derivatives are utilized as blue-emitting materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). The extended π-conjugation system of the molecule allows for efficient electroluminescence. In an OLED device, under an applied voltage, electrons and holes are injected from the cathode and anode, respectively. These charge carriers recombine in the emissive layer, which contains the this compound derivative, to form excitons. The radiative decay of these excitons results in the emission of light. The specific color and efficiency of the emission can be tuned by modifying the chemical structure of the furan core and its substituents.
Drug Development: Anticancer and Multidrug Resistance Reversal
The this compound scaffold is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Derivatives of this compound have been shown to exhibit cytotoxic activity against various cancer cell lines.
One of the key mechanisms of action for some of these derivatives is the inhibition of P-glycoprotein (P-gp).[3] P-gp is a transmembrane efflux pump that is often overexpressed in cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic drugs out of the cell. By inhibiting P-gp, this compound derivatives can restore the efficacy of conventional anticancer drugs.[3][4]
Furthermore, recent studies have explored this compound derivatives as potential inhibitors of the p53-MDM2 interaction. The p53 protein is a critical tumor suppressor, and its activity is negatively regulated by MDM2. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate. Inhibiting the p53-MDM2 interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2,5-Diphenylfuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,5-diphenylfuran, a versatile organic compound with significant applications in materials science and organic synthesis.[1] The information is presented to be a valuable resource for professionals in research and development.
Core Physical and Chemical Properties
This compound is a stable organic compound featuring two phenyl groups attached to a furan ring, which enhances its reactivity and stability.[1] It typically appears as a white to light yellow crystalline powder.[1][2]
Quantitative Data Summary
The physical and spectral properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₆H₁₂O[1][3] |
| Molecular Weight | 220.27 g/mol [1][3][4] |
| CAS Number | 955-83-9[1][5] |
| Appearance | White to light yellow crystalline powder[1][2] |
| Melting Point | 86-90 °C[1][5][6] |
| Boiling Point | 345 °C[1][5][6] |
| Density | ~1.06-1.09 g/cm³[5][6][7] |
| Flash Point | 164.3 °C[5][7] |
| Solubility | Soluble in Methanol[6] |
| Purity | ≥ 98% (determined by Gas Chromatography)[1] |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.77 (d, 4H), 7.43 (t, 4H), 7.29 (t, 2H), 6.75 (s, 2H)[6] |
| ¹³C NMR (CDCl₃, 126 MHz) | δ (ppm): 153.4, 130.9, 128.8, 127.4, 123.8, 107.3[6] |
| Infrared (IR, ν_max) | 2980, 1662, 1600, 1587, 1508, 1479, 1447, 1386 cm⁻¹[6] |
Experimental Protocols: Synthesis of this compound
A common laboratory-scale synthesis of this compound involves a two-step process starting from trans,trans-1,4-diphenyl-1,3-butadiene.[3][6] An alternative, modern approach utilizes a continuous-flow method.[8][9]
Batch Synthesis Protocol:
-
Formation of the Endoperoxide Intermediate: trans,trans-1,4-diphenyl-1,3-butadiene (2.00 mmol) and a photosensitizer like Rose Bengal disodium salt (0.005 mmol) are dissolved in a 19:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).[3][6] The solution is irradiated with light in the presence of oxygen to yield the intermediate endoperoxide, 3,6-diphenyl-3,6-dihydro-1,2-dioxine.[3][6] This intermediate can be isolated via column chromatography.[6]
-
Conversion to this compound: The isolated endoperoxide (0.50 mmol) is then treated with triphenylphosphine (PPh₃, 0.55 mmol) and carbon tetrabromide (CBr₄, 0.55 mmol).[6] This reaction results in the formation of this compound.[6]
-
Purification: The final product is purified by column chromatography to yield a colorless solid.[6]
Continuous-Flow Synthesis:
A more streamlined, transition-metal-free synthesis can be performed using a continuous-flow setup.[8] This method involves the oxidation of a 1,3-diene precursor with singlet oxygen, followed by an Appel reagent-mediated dehydration.[8][9] This approach often leads to improved yields and eliminates the need to isolate the potentially unstable endoperoxide intermediate.[8][10]
Visualization of Synthesis Workflow
The following diagram illustrates the batch synthesis pathway for this compound from its diene precursor.
Caption: Batch synthesis workflow of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C16H12O | CID 70387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Furan, 2,5-diphenyl- | CAS#:955-83-9 | Chemsrc [chemsrc.com]
- 6. This compound CAS#: 955-83-9 [m.chemicalbook.com]
- 7. CAS No.955-83-9 | this compound | chem960.com [chem960.com]
- 8. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Molecular Structure of 2,5-Diphenylfuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of 2,5-diphenylfuran, a heterocyclic aromatic compound with significant applications in medicinal chemistry and materials science. This document details the molecule's structural parameters, spectroscopic signature, and relevant experimental protocols, offering a core resource for professionals in drug development and scientific research.
Molecular Structure and Geometry
This compound (C₁₆H₁₂O) is a five-membered aromatic furan ring substituted with a phenyl group at the 2 and 5 positions. The molecule's planarity and extended π-conjugation, encompassing the furan ring and both phenyl substituents, are key determinants of its chemical and physical properties.
Table 1: Computed Molecular Geometry of this compound
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C-O (furan) | 1.37 |
| C=C (furan) | 1.38 | |
| C-C (furan) | 1.43 | |
| C-C (furan-phenyl) | 1.46 | |
| C-C (phenyl, avg.) | 1.40 | |
| C-H (furan, avg.) | 1.08 | |
| C-H (phenyl, avg.) | 1.09 | |
| Bond Angles (°) | C-O-C (furan) | 106.5 |
| O-C=C (furan) | 110.8 | |
| C-C-C (furan) | 106.0 | |
| C-C-H (furan) | 129.5 | |
| C(furan)-C(phenyl)-C(phenyl) | 120.0 | |
| Dihedral Angles (°) | C-C-C-C (furan ring) | ~0 |
| C(furan)-C(phenyl) twist | Variable, near planar |
Note: These values are derived from computational models and serve as a close approximation of the actual molecular geometry.
The planarity of the furan ring is a key structural feature. The dihedral angles between the furan ring and the two phenyl rings are relatively small, indicating a largely planar overall structure. This extended conjugation is responsible for the compound's characteristic UV-Vis absorption and fluorescence properties.
An In-depth Technical Guide to 2,5-Diphenylfuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-diphenylfuran, a versatile organic compound with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and its role in contemporary research, particularly in the development of novel therapeutic agents.
Nomenclature and Physicochemical Properties
The compound with the CAS Number 955-83-9 is designated as This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] It belongs to the diphenylfuran class of compounds, where two phenyl groups are attached to a central furan ring at the 2 and 5 positions.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O | [2][3][4] |
| Molecular Weight | 220.27 g/mol | [2][3][4] |
| Appearance | White to light yellow crystalline powder | [4][5] |
| Melting Point | 86-90 °C | [2][4] |
| Boiling Point | 345 °C | [2][4] |
| Solubility | Soluble in Methanol | [2] |
| Density | ~1.059 g/cm³ (estimate) | [2] |
| InChIKey | VUPDHIIPAKIKAB-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic data.
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Key Peaks/Signals |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.77 (d, 4H), 7.43 (t, 4H), 7.29 (t, 2H), 6.76 (s, 2H)[3] |
| ¹³C NMR (CDCl₃, 126 MHz) | δ 153.4, 130.9, 128.8, 127.4, 123.8, 107.3[3] |
| Infrared (IR) (ν_max, cm⁻¹) | 2980, 1662, 1600, 1587, 1508, 1479, 1447, 1386[3] |
| Mass Spectrometry (MS) | Available through various databases such as NIST.[1][6] |
| UV-Vis | Spectra available in the Wiley KnowItAll UV-Vis Spectral Library.[7] |
Synthesis Methodologies
Several synthetic routes to this compound have been developed, with the Paal-Knorr synthesis being a classical and widely used method.[8][9] More recently, transition-metal-free approaches have been explored to provide more sustainable and efficient syntheses.[10][11]
The Paal-Knorr synthesis is a robust method for preparing substituted furans from 1,4-dicarbonyl compounds.[8] The reaction proceeds via an acid-catalyzed cyclization and dehydration of the diketone.[9][12]
Experimental Protocol: Paal-Knorr Synthesis of this compound
-
Reactants : 1,4-Diphenyl-1,4-butanedione (1 mmol) and a suitable acidic catalyst (e.g., HCl, H₂SO₄, p-TsOH) or a dehydrating agent (e.g., P₂O₅, Ac₂O).[12]
-
Solvent : A suitable solvent such as toluene or a deep eutectic solvent like choline chloride/urea can be used.[3]
-
Procedure : a. Dissolve the 1,4-diphenyl-1,4-butanedione in the chosen solvent. b. Add the acid catalyst or dehydrating agent to the solution. c. Heat the reaction mixture to 80 °C and stir for the required duration (which can be up to 72 hours).[3] d. Upon completion, cool the reaction to room temperature. e. If using a deep eutectic solvent, dilute the mixture with water and extract the product with an organic solvent like methylene chloride.[3] f. Dry the organic layer, filter, and concentrate under vacuum to yield the crude product. g. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
References
- 1. This compound | C16H12O | CID 70387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 955-83-9 [m.chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Furan, 2,5-diphenyl- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to 2,5-Diphenylfuran: Discovery, History, and Synthesis
Introduction
2,5-Diphenylfuran is a heterocyclic aromatic organic compound that holds significance in various fields of chemical research, including medicinal chemistry and materials science. Its rigid, planar structure and extended π-conjugation system, arising from the two phenyl substituents on the furan ring, impart unique photophysical and electronic properties. This guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this compound, tailored for researchers, scientists, and drug development professionals.
Historical Context and Discovery
The history of this compound is intrinsically linked to the development of synthetic methods for the furan ring system in the late 19th century. While a singular "discovery" of this compound is not well-documented, its synthesis became achievable through the pioneering work of German chemists Carl Paal and Ludwig Knorr, and later, Franz Feist and Erich Bénary.
The Paal-Knorr synthesis , first reported in 1884, provided a general and versatile method for synthesizing substituted furans from 1,4-dicarbonyl compounds.[1][2] This acid-catalyzed cyclization and dehydration of a 1,4-diketone laid the fundamental groundwork for the preparation of a wide array of furan derivatives, including this compound from 1,4-diphenyl-1,4-butanedione.[3]
Independently, the Feist-Bénary synthesis , with contributions from Franz Feist in 1902 and Erich Bénary in 1911, offered an alternative pathway to substituted furans.[4][5] This method involves the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base.[6]
Physicochemical and Spectroscopic Data
This compound is a white to light yellow crystalline solid at room temperature. Its key physical and spectroscopic properties are summarized in the tables below for easy reference and comparison.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₂O | [7] |
| Molecular Weight | 220.27 g/mol | [7] |
| Melting Point | 86-90 °C | [7] |
| Boiling Point | 345 °C | [7] |
| Density | 1.0588 g/cm³ (rough estimate) | [7] |
| Solubility | Soluble in Methanol | [7] |
Spectroscopic Data
| Spectroscopy | Wavelength/Chemical Shift | Reference(s) |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.77 (d, 4H, J = 7.3 Hz), 7.43 (t, 4H, J = 7.5 Hz), 7.29 (t, 2H, J = 7.5 Hz), 6.76 (s, 2H) | [8] |
| ¹³C NMR (CDCl₃, 126 MHz) | δ 153.4, 130.9, 128.8, 127.4, 123.8, 107.3 | [7] |
| Infrared (IR) (ν_max, cm⁻¹) | 2980, 1662, 1600, 1587, 1508, 1479, 1447, 1386 | [8] |
| UV-Vis | Spectra available | [9] |
Experimental Protocols for Synthesis
The following sections detail the generalized experimental protocols for the two primary classical methods used to synthesize this compound.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis remains one of the most important methods for the preparation of furans and involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[10]
General Procedure:
A solution of the 1,4-dione (1 mmol) in a suitable solvent such as a choline chloride/urea or choline chloride/glycerol mixture (1 mL) is heated to 80 °C and stirred for a designated time (e.g., 72 hours).[8] After cooling to room temperature, the reaction mixture is diluted with water (2 mL) and extracted with a suitable organic solvent like methylene chloride (4 mL).[8] The organic layer is then separated, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure to yield the furan product.[8]
Starting Material: 1,4-diphenyl-1,4-butanedione
Catalyst: Protic acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnBr₂, BF₃·Et₂O).[2]
Feist-Bénary Furan Synthesis
The Feist-Bénary synthesis is a condensation reaction between an α-halo ketone and a β-dicarbonyl compound, catalyzed by a base.[4][6]
General Procedure:
The α-halo ketone and the β-dicarbonyl compound are reacted in the presence of a base, such as pyridine or triethylamine, in a suitable solvent like ethanol, THF, or DMF.[6] The reaction is typically conducted at a temperature between 50-100 °C.[6] The reaction proceeds via the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-halo ketone. Subsequent cyclization and dehydration yield the substituted furan.
Signaling Pathways and Experimental Workflows
The synthesis of this compound via the Paal-Knorr reaction provides a clear example of a chemical pathway that can be visualized.
Paal-Knorr Furan Synthesis Pathway
The following diagram illustrates the reaction mechanism of the Paal-Knorr synthesis for the formation of a furan ring from a 1,4-diketone.
Caption: Reaction mechanism of the Paal-Knorr furan synthesis.
Experimental Workflow for a Modern Synthesis of this compound
Recent advancements have led to the development of more modern and efficient methods for the synthesis of 2,5-diaryl furans, such as the transition-metal-free continuous-flow synthesis.[11]
Caption: Experimental workflow for a modern continuous-flow synthesis of 2,5-diaryl furans.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 955-83-9 | Benchchem [benchchem.com]
- 4. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 5. Feist-Benary_synthesis [chemeurope.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound CAS#: 955-83-9 [m.chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 11. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
The Core Chemistry of Diphenylfurans: A Technical Guide for Researchers
Introduction: Diphenylfurans, a class of heterocyclic compounds characterized by a central furan ring substituted with two phenyl groups, are of significant interest in organic synthesis and medicinal chemistry. The aromatic furan core, coupled with the steric and electronic influence of the phenyl substituents, imparts unique chemical properties and biological activities to these molecules. This guide provides an in-depth exploration of the synthesis, properties, and reactivity of diphenylfurans, with a focus on their applications in drug development.
Synthesis of Diphenylfurans
The construction of the diphenylfuran scaffold can be achieved through several classical and modern synthetic methodologies. The most prominent among these are the Paal-Knorr synthesis and the Fiest-Benary synthesis.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust and widely employed method for the preparation of furans from 1,4-dicarbonyl compounds.[1][2][3] The reaction proceeds via an acid-catalyzed intramolecular cyclization followed by dehydration.[1] For the synthesis of 2,5-diphenylfuran, the requisite precursor is 1,4-diphenyl-1,4-butanedione.
Reaction Scheme:
Figure 1: General scheme of the Paal-Knorr synthesis for this compound.
Experimental Protocol: Paal-Knorr Synthesis of this compound
A general procedure involves heating a solution of the 1,4-dione in the presence of a dehydrating agent.
-
Materials: 1,4-diphenyl-1,4-butanedione, acetic anhydride, anhydrous zinc chloride.
-
Procedure:
-
To a solution of 1,4-diphenyl-1,4-butanedione in acetic anhydride, a catalytic amount of anhydrous zinc chloride is added.
-
The mixture is heated to reflux for a designated period, typically 1-2 hours.
-
After cooling to room temperature, the reaction mixture is poured into water to hydrolyze the excess acetic anhydride.
-
The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol to afford pure this compound.
-
Fiest-Benary Furan Synthesis
The Fiest-Benary synthesis provides access to substituted furans from the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base.[4] This method is particularly useful for preparing furans with ester or ketone substituents. For the synthesis of a diphenylfuran derivative, such as ethyl this compound-3-carboxylate, one could envision reacting phenacyl bromide with ethyl benzoylacetate.
Reaction Scheme:
Figure 2: General scheme of the Fiest-Benary synthesis for a diphenylfuran derivative.
Experimental Protocol: Fiest-Benary Synthesis of a Diphenylfuran Derivative
The reaction is typically carried out in a suitable solvent with an organic base.
-
Materials: α-halo ketone (e.g., phenacyl bromide), β-dicarbonyl compound (e.g., ethyl benzoylacetate), base (e.g., pyridine or triethylamine), solvent (e.g., ethanol or DMF).
-
Procedure:
-
The β-dicarbonyl compound is dissolved in the chosen solvent, and the base is added.
-
The α-halo ketone is then added to the solution, and the mixture is heated, typically between 50-100 °C, for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.
-
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of diphenylfurans are influenced by the position of the phenyl substituents on the furan ring. The most studied isomer is this compound.
| Property | This compound | 3,4-Diphenylfuran | 2,4-Diphenylfuran |
| Molecular Formula | C₁₆H₁₂O | C₁₆H₁₂O | C₁₆H₁₂O |
| Molecular Weight | 220.27 g/mol | 220.27 g/mol | 220.27 g/mol |
| Melting Point | 90-92 °C | Not readily available | Not readily available |
| Boiling Point | 343-345 °C | Not readily available | Not readily available |
| Solubility | Soluble in hot ethanol, ether, benzene | Not readily available | Not readily available |
| ¹H NMR (CDCl₃, δ) | 7.71 (d, 4H), 7.40 (t, 4H), 7.27 (t, 2H), 6.75 (s, 2H) | ~7.4 (m, 10H), ~7.2 (s, 2H) | Not readily available |
| ¹³C NMR (CDCl₃, δ) | 153.4, 130.9, 128.8, 127.4, 123.8, 107.3 | Not readily available | Not readily available |
| IR (cm⁻¹) | 3060, 1598, 1490, 1450, 1020, 915, 760, 690 | Not readily available | Not readily available |
Chemical Reactivity
The furan ring in diphenylfurans is an electron-rich aromatic system, which dictates its reactivity. It can act as a diene in cycloaddition reactions and undergoes electrophilic substitution, primarily at the positions adjacent to the oxygen atom.
Electrophilic Substitution
Electrophilic attack on the furan ring is significantly faster than on benzene. For this compound, the remaining free positions on the furan ring (positions 3 and 4) are less reactive towards electrophiles due to the directing effect of the phenyl groups. However, under forcing conditions, substitution can occur. For other isomers like 3,4-diphenylfuran, electrophilic substitution is expected to occur at the 2- and 5-positions.
Logical Relationship of Electrophilic Substitution on 3,4-Diphenylfuran:
Figure 3: Logical workflow for electrophilic substitution on 3,4-diphenylfuran.
Diels-Alder Reaction
The furan ring can act as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[5] This reactivity can be exploited to synthesize complex bicyclic structures. The reaction of a diphenylfuran with a suitable dienophile, such as maleic anhydride, would lead to the formation of an oxabicycloheptene derivative.[6] The reaction is often reversible.
Experimental Workflow: Diels-Alder Reaction
Figure 4: A typical experimental workflow for a Diels-Alder reaction involving a diphenylfuran.
Applications in Drug Development
Diphenylfuran derivatives have emerged as promising scaffolds in medicinal chemistry, exhibiting a range of biological activities. A significant area of research has focused on their role as anti-inflammatory and anti-cancer agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8]
Cyclooxygenase (COX) Inhibition
The COX enzymes (COX-1 and COX-2) are key in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Certain 3,4-diarylfuran-2(5H)-one derivatives, structurally related to diphenylfurans, have been identified as selective COX-1 or COX-2 inhibitors.[7][9] This selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
For instance, derivatives of 3,4-diphenylfuran-2-one have been synthesized and evaluated for their anti-proliferative effects on prostate cancer cells, with some compounds showing potent activity.[8] Furthermore, 2,5-diaryl substituted furans functionalized with amino acids have been investigated as selective COX-2 inhibitors for their anti-inflammatory properties.[10]
Signaling Pathway Context:
Figure 5: Simplified signaling pathway showing the role of COX enzymes and their inhibition by diphenylfuran derivatives.
The development of diphenylfuran-based COX inhibitors highlights the therapeutic potential of this chemical scaffold. Structure-activity relationship (SAR) studies are ongoing to optimize the potency and selectivity of these compounds, paving the way for novel anti-inflammatory and anti-cancer drugs.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. docsity.com [docsity.com]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective synthesis and anti-proliferative effects on prostate cancer evaluation of 5-substituted-3,4-diphenylfuran-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 2,5-Diphenylfuran Scaffold: Characteristics, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 2,5-diphenylfuran scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. Its unique structural and electronic properties confer a diverse range of biological activities, making it a promising core for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, physicochemical characteristics, and key biological activities, with a focus on its anticancer, anti-inflammatory, and neuroprotective potential.
Core Physicochemical Characteristics
The this compound scaffold consists of a central five-membered furan ring substituted with phenyl groups at the 2 and 5 positions. This arrangement results in a planar, aromatic system with extended π-conjugation, which is crucial for its interaction with biological targets.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O | |
| Molecular Weight | 220.27 g/mol | [1] |
| Melting Point | 86-90 °C | [2] |
| Boiling Point | 345 °C | [2] |
| LogP | 4.3 | [1] |
| Appearance | White to light yellow powder/crystal | |
| Topological Polar Surface Area | 13.1 Ų | [3] |
| Rotatable Bond Count | 2 | [3] |
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through various methods, with the Paal-Knorr synthesis being a classical and widely used approach. More contemporary, transition-metal-free methods have also been developed, offering improved efficiency and milder reaction conditions.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[4][5] For the synthesis of this compound, the precursor is 1,4-diphenyl-1,4-butanedione.
Experimental Protocol: Paal-Knorr Synthesis of this compound
-
Reaction Setup: To a solution of 1,4-diphenyl-1,4-butanedione (1 mmol) in a suitable solvent such as glacial acetic acid or toluene (10 mL), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, p-toluenesulfonic acid).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electronic Features of 2,5-Diphenylfuran
This technical guide provides a comprehensive overview of the core electronic features of this compound, a versatile organic compound with significant applications in materials science, medicinal chemistry, and organic synthesis.[1][2] Its unique structure, characterized by two phenyl groups attached to a furan ring, imparts notable photophysical and electrochemical properties.[1][3] This document details its electronic characteristics, the experimental protocols used for their determination, and visual representations of key experimental workflows.
Electronic and Photophysical Properties
The extended π-conjugation in this compound, arising from the phenyl substituents, is the primary determinant of its electronic and optical properties, making it a valuable component in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials.[3]
Electrochemical Properties
The electrochemical behavior of this compound has been investigated to understand its electron-donating and accepting capabilities. These properties are crucial for its application in organic electronics.
| Property | Value | Method | Reference |
| Oxidation Potential (Eox) | +0.83 V (irreversible) | Cyclic Voltammetry | [4] |
| Reduction Potential (Ered) | -2.23 V | Cyclic Voltammetry | [4] |
Frontier Molecular Orbital Energies
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental parameters that govern the electronic behavior of a molecule, including its charge transport characteristics and its performance in electronic devices. The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap, which can be estimated from both electrochemical and optical data.[5]
| Parameter | Energy (eV) | Method | Reference |
| HOMO | -5.64 | Calculated from Oxidation Potential | [4] |
| LUMO | -2.23 | Calculated from Reduction Potential | [4] |
| HOMO-LUMO Gap (Electrochemical) | 3.41 | Calculated from HOMO and LUMO | [4] |
Photophysical Properties
This compound exhibits interesting photophysical properties, making it suitable for applications in fluorescence and photochemistry, such as in the development of fluorescent probes and sensors.[1]
| Property | Value | Solvent | Reference |
| Absorption Maximum (λabs) | 320-360 nm | Dichloromethane | [6] |
| Emission Maximum (λem) | 365-500 nm | Dichloromethane | [6] |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the electronic features of this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a widely used electrochemical technique to study the redox properties of chemical species.[7]
Objective: To determine the oxidation and reduction potentials of this compound.
Instrumentation:
-
Potentiostat
-
Electrochemical cell with a three-electrode setup:
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter (Auxiliary) Electrode (e.g., Platinum wire)
-
Materials:
-
This compound (analyte)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)[8]
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - Bu4NPF6 or Tetrabutylammonium tetrafluoroborate - Bu4NBF4)[8]
-
Inert gas (Argon or Nitrogen) for deoxygenation
Procedure:
-
Solution Preparation: Prepare a 1 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.[8]
-
Electrode Cleaning: Thoroughly clean the working, reference, and counter electrodes before each experiment.[8]
-
Deoxygenation: Purge the analyte solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.[8]
-
Experimental Setup: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.
-
Data Acquisition:
-
Perform a background scan of the solvent and electrolyte solution to determine the potential window.
-
Run the cyclic voltammogram by scanning the potential from an initial value to a vertex potential and then reversing the scan direction. A typical scan rate is 50-100 mV/s.[8][9]
-
Record at least three consecutive scans to ensure the reproducibility of the voltammogram.[8]
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to measure the absorption of ultraviolet and visible light by a sample, providing information about its electronic transitions.
Objective: To determine the absorption spectrum and the optical band gap of this compound.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (typically 1 cm path length)
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., Dichloromethane, Dioxane, or Chloroform)[10]
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to obtain an absorbance value between 0.2 and 0.8 at the absorption maximum.[11]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum.
-
Sample Measurement: Fill another quartz cuvette with the sample solution and record its absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[5]
-
Data Analysis:
-
The wavelength of maximum absorbance (λmax) is determined from the spectrum.
-
The optical band gap (Egopt) can be estimated from the onset of the absorption edge using the equation: Egopt = 1240 / λonset.[6]
-
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a sample that has absorbed light, providing insights into its excited state properties.
Objective: To determine the emission spectrum and fluorescence quantum yield of this compound.
Instrumentation:
-
Spectrofluorometer with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).[12]
-
Quartz cuvettes (1 cm path length)
Materials:
-
This compound
-
Spectroscopic grade solvent
-
A fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.
-
Excitation and Emission Scans:
-
Record the absorption spectrum to determine the optimal excitation wavelength (usually the λmax).
-
Set the excitation wavelength and scan the emission spectrum over a range of longer wavelengths.
-
-
Quantum Yield Measurement (Relative Method):
-
Measure the fluorescence spectra of both the sample and a standard reference under identical experimental conditions (excitation wavelength, slit widths).
-
The quantum yield (Φs) of the sample is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
-
Visualizations
The following diagrams illustrate the experimental workflows and the relationships between the measured and calculated electronic properties of this compound.
Caption: Workflow for Cyclic Voltammetry Experiment.
Caption: Workflow for UV-Vis and Fluorescence Spectroscopy.
Caption: Relationship between Experimental Data and Electronic Properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 955-83-9 | Benchchem [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. learn.schrodinger.com [learn.schrodinger.com]
- 6. Synthesis and investigation on optical and electrochemical properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicalpapers.com [chemicalpapers.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Furan Derivatives: Synthesis, Biological Activity, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of furan derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. It covers their fundamental properties, synthesis, and diverse biological activities, with a focus on their anti-inflammatory and antimicrobial potential. Detailed experimental protocols for key synthetic methods and biological assays are provided, alongside quantitative data and visualizations of relevant signaling pathways to facilitate further research and drug development efforts in this promising area.
Core Concepts: The Furan Scaffold
Furan is a five-membered aromatic heterocycle containing one oxygen atom. This fundamental structure imparts unique physicochemical properties that make it a valuable scaffold in drug design. The oxygen atom influences the ring's electronics, making it an electron-rich system susceptible to electrophilic substitution. The aromaticity of the furan ring contributes to the stability of its derivatives.
Synthesis of Furan Derivatives
The versatile furan ring can be synthesized through various methods, with the Paal-Knorr synthesis and the Feist-Benary synthesis being two of the most classical and widely used approaches.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a straightforward and efficient method for preparing substituted furans from 1,4-dicarbonyl compounds. The reaction is typically catalyzed by an acid and involves an intramolecular cyclization followed by dehydration.[1][2]
Experimental Protocol: Synthesis of 2,5-Dimethylfuran
This protocol outlines the synthesis of 2,5-dimethylfuran from 2,5-hexanedione, a classic example of the Paal-Knorr furan synthesis.
-
Materials:
-
2,5-Hexanedione
-
Sulfuric acid (concentrated)
-
Water
-
Round-bottomed flask
-
Condenser
-
Heating mantle
-
Stirring apparatus
-
-
Procedure:
-
In a round-bottomed flask equipped with a condenser and stirring apparatus, place 2,5-hexanedione.
-
Add a stoichiometric amount of water and a sub-stoichiometric amount of concentrated sulfuric acid (e.g., 4 mol%).[3]
-
Heat the reaction mixture at 50°C with continuous stirring for 24 hours.[3]
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture can be worked up by neutralization with a suitable base (e.g., sodium bicarbonate solution) and extraction with an organic solvent (e.g., diethyl ether).
-
The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 2,5-dimethylfuran.
-
Purify the product by distillation.
-
Logical Workflow for Paal-Knorr Synthesis:
References
A Comprehensive Technical Guide to the Photophysical Properties of 2,5-Diphenylfuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diphenylfuran (DPF) is a versatile aromatic hydrocarbon belonging to the furan family, characterized by a central furan ring substituted with two phenyl groups at the 2 and 5 positions. This molecular architecture imparts significant chemical stability and unique photophysical properties, making it a compound of considerable interest in diverse scientific and industrial domains. Its applications span from a fundamental building block in organic synthesis to a functional material in advanced technologies such as organic light-emitting diodes (OLEDs) and as a sensitive fluorescent probe. This technical guide provides an in-depth exploration of the core photophysical properties of this compound, offering valuable data and experimental insights for researchers, scientists, and professionals in drug development.
Core Photophysical Properties of this compound
Data Presentation
The following tables summarize the key photophysical data for 2,5-diphenyloxazole (PPO) in cyclohexane, which can be considered a reasonable analogue for this compound under similar conditions.
| Parameter | Value | Solvent |
| Absorption Maximum (λabs) | 307 nm | Cyclohexane |
| Molar Extinction Coefficient (ε) | 23,500 M-1cm-1 | Cyclohexane |
| Emission Maximum (λem) | 359 nm | Cyclohexane |
| Fluorescence Quantum Yield (Φf) | 1.00 | Cyclohexane |
| Fluorescence Lifetime (τf) | 1.4 ns | Cyclohexane |
Experimental Protocols
The determination of the photophysical properties of aromatic compounds like this compound involves a series of well-established spectroscopic techniques. Below are detailed methodologies for the key experiments.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and emission, which are indicative of the energy transitions within the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 0.8 at the absorption maximum to ensure linearity and avoid inner filter effects.
-
Instrumentation: Utilize a UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission measurements.
-
Absorption Spectrum Acquisition:
-
Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Record the absorption spectrum of the this compound solution over a relevant wavelength range (typically 200-500 nm).
-
The wavelength at which the highest absorbance is observed is the absorption maximum (λabs).
-
-
Emission Spectrum Acquisition:
-
Excite the sample at its absorption maximum (λabs).
-
Scan the emission wavelengths, typically starting from a wavelength slightly longer than the excitation wavelength to avoid scattered light.
-
The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).
-
Determination of Molar Extinction Coefficient
Objective: To quantify the light-absorbing capacity of this compound at a specific wavelength.
Methodology:
-
Sample Preparation: Prepare a series of solutions of this compound of known concentrations in a chosen solvent.
-
Measurement: Measure the absorbance of each solution at the absorption maximum (λabs) using a UV-Vis spectrophotometer.
-
Calculation: According to the Beer-Lambert law (A = εbc), plot a graph of absorbance (A) versus concentration (c). The slope of the resulting linear plot will be the molar extinction coefficient (ε) multiplied by the path length (b) of the cuvette (typically 1 cm).
Measurement of Fluorescence Quantum Yield
Objective: To determine the efficiency of the fluorescence process.
Methodology (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).
-
Sample and Standard Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Data Acquisition:
-
Measure the absorbance of each solution at the excitation wavelength.
-
Record the fluorescence emission spectra of each solution, ensuring identical experimental conditions (excitation wavelength, slit widths, etc.).
-
-
Calculation: The fluorescence quantum yield (Φf,sample) is calculated using the following equation:
Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
where:
-
Φf is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
'sample' and 'std' refer to the sample and the standard, respectively.
-
Measurement of Fluorescence Lifetime
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sensitive detector (e.g., a photomultiplier tube), and timing electronics.
-
Sample Preparation: Prepare a dilute, deoxygenated solution of this compound.
-
Data Acquisition:
-
The sample is excited with short pulses of light.
-
The arrival times of the emitted photons are recorded relative to the excitation pulses.
-
A histogram of the arrival times is constructed, which represents the fluorescence decay profile.
-
-
Data Analysis: The fluorescence decay curve is fitted to an exponential decay function to extract the fluorescence lifetime (τf).
Visualization of Experimental Workflows
To provide a clear understanding of the experimental procedures, the following diagrams illustrate the workflows for key photophysical measurements.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,5-Diphenylfuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diphenylfuran is a key structural motif found in a variety of organic molecules with significant applications in medicinal chemistry, materials science, and as a versatile building block in organic synthesis. Its derivatives have shown a range of biological activities, making the development of efficient and scalable synthetic routes to this scaffold a topic of considerable interest. This document provides detailed application notes and experimental protocols for the synthesis of this compound via several established methods, including the Paal-Knorr synthesis, a transition-metal-free approach from a diene precursor, and the Feist-Benary synthesis.
Synthetic Strategies Overview
Several synthetic methodologies can be employed to construct the this compound core. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The primary methods covered in these notes are:
-
Paal-Knorr Furan Synthesis: A classical and widely used method involving the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.
-
Transition-Metal-Free Synthesis from a Diene: A modern approach that proceeds via the formation and subsequent rearrangement of an endoperoxide intermediate.
-
Feist-Benary Furan Synthesis: A versatile method for constructing furans from α-halo ketones and β-dicarbonyl compounds.
The following sections provide a detailed comparison of these methods, step-by-step experimental protocols, and visualizations of the reaction pathways.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the quantitative data for the different synthetic methods for preparing this compound, allowing for easy comparison of their efficiencies and reaction conditions.
| Synthesis Method | Starting Material(s) | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Paal-Knorr Synthesis | 1,4-Diphenyl-1,4-butanedione | p-Toluenesulfonic acid | Toluene | Reflux | 2 | 85-95 |
| Paal-Knorr (Microwave) | 1,4-Diphenyl-1,4-butanedione | Acidic Catalyst | - | High | Minutes | High |
| Transition-Metal-Free | trans,trans-1,4-Diphenyl-1,3-butadiene | 1. Rose Bengal, O₂, light2. PPh₃, CBr₄ | 1. CH₂Cl₂/MeOH2. CH₂Cl₂ | 1. Room Temp.2. 0 to Room Temp. | 1. 1202. 16 | ~64 (overall) |
| Feist-Benary Synthesis | Phenacyl bromide, Ethyl benzoylacetate | Base (e.g., NaOEt) | Ethanol | Reflux | Variable | Moderate to Good |
Experimental Protocols
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust and high-yielding method for the preparation of furans from 1,4-dicarbonyl compounds.[1][2] The reaction proceeds via an acid-catalyzed intramolecular cyclization followed by dehydration.
Protocol:
-
To a solution of 1,4-diphenyl-1,4-butanedione (1.0 g, 4.2 mmol) in toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 5 mol%).
-
Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.
-
Continue refluxing for 2 hours or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to afford this compound as a white solid.
A microwave-assisted variation of the Paal-Knorr synthesis can significantly reduce reaction times to mere minutes while maintaining high yields.[3]
Transition-Metal-Free Synthesis from a Diene
This modern, two-step approach avoids the use of metal catalysts and proceeds through a [4+2] cycloaddition with singlet oxygen to form an endoperoxide, which is then converted to the furan.
Protocol:
Step 1: Endoperoxide Formation
-
In a suitable photoreactor, dissolve trans,trans-1,4-diphenyl-1,3-butadiene (412 mg, 2.00 mmol) and Rose Bengal (6 mg, 0.005 mmol) in a 19:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (60 mL).
-
Irradiate the solution with a visible light source while bubbling a gentle stream of oxygen through the mixture.
-
Monitor the reaction by TLC until the starting diene is consumed (this may take several hours to days depending on the light source).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate endoperoxide (yield: ~65%).
Step 2: Furan Formation
-
Dissolve the endoperoxide (120 mg, 0.50 mmol) in CH₂Cl₂ (10 mL) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, add triphenylphosphine (PPh₃, 144 mg, 0.55 mmol) to a solution of carbon tetrabromide (CBr₄, 182 mg, 0.55 mmol) in CH₂Cl₂ (5 mL) at 0 °C.
-
Add the PPh₃/CBr₄ solution to the endoperoxide solution.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture and purify by column chromatography on silica gel to afford this compound (yield: ~99%).
Feist-Benary Furan Synthesis
The Feist-Benary synthesis is a classical method that involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[4][5][6]
Protocol:
-
In a round-bottom flask, dissolve ethyl benzoylacetate (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 eq) to the solution and stir at room temperature for 30 minutes to form the enolate.
-
To this mixture, add a solution of phenacyl bromide (1.0 eq) in ethanol dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizations
Paal-Knorr Furan Synthesis Mechanism
Caption: Mechanism of the Paal-Knorr furan synthesis.
Transition-Metal-Free Synthesis Workflow
Caption: Workflow for the transition-metal-free synthesis.
Feist-Benary Synthesis Mechanism
Caption: Mechanism of the Feist-Benary furan synthesis.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 6. Feist-Benary synthesis of furan [quimicaorganica.org]
Application Notes and Protocols for the Paal-Knorr Synthesis of 2,5-Diarylfurans
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Paal-Knorr furan synthesis is a cornerstone reaction in heterocyclic chemistry, providing a direct and efficient method for the preparation of substituted furans from 1,4-dicarbonyl compounds. First reported in 1884, this acid-catalyzed cyclization and dehydration reaction remains highly relevant for the synthesis of 2,5-diarylfurans, a structural motif present in many pharmaceuticals, functional materials, and natural products.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of 2,5-diarylfurans via the Paal-Knorr reaction, including the preparation of the requisite 1,4-diaryl-1,4-diketone precursors.
The synthesis is a two-step process that begins with the formation of a 1,4-diaryl-1,4-diketone, which is then subjected to acid-catalyzed cyclization to yield the desired 2,5-diaryl-substituted furan. A variety of catalysts can be employed for the cyclization, ranging from strong protic acids like sulfuric acid and hydrochloric acid to milder Lewis acids and solid-supported reagents.[3][4] Modern variations of the reaction often utilize microwave irradiation to accelerate the process and improve yields.[3][5]
Reaction Mechanism and Workflow
The Paal-Knorr furan synthesis proceeds through a well-established mechanism. The first step involves the protonation of one of the carbonyl groups of the 1,4-diketone, which activates it towards nucleophilic attack. The other carbonyl group then tautomerizes to its enol form. The hydroxyl group of the enol then attacks the protonated carbonyl, forming a cyclic hemiacetal intermediate. Subsequent dehydration of this intermediate, driven by the acidic conditions, leads to the formation of the aromatic furan ring.[1][2][3]
A general workflow for the synthesis of 2,5-diarylfurans via the Paal-Knorr reaction is depicted below. This typically involves the synthesis of the 1,4-diaryl-1,4-diketone precursor followed by the acid-catalyzed cyclization.
Data Presentation
The following tables summarize representative examples of the Paal-Knorr synthesis of 2,5-diarylfurans, highlighting the variety of catalysts and reaction conditions that can be employed.
Table 1: Synthesis of 1,4-Diaryl-1,4-Diketone Precursors
| Entry | Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Substituted Benzaldehyde | Methyl Vinyl Ketone | 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (30 mol%), Triethylamine (50 mol%) | DMSO | Room Temp. | 24 | 71-96 |
This data is based on a general procedure for the Stetter reaction.[6][7]
Table 2: Paal-Knorr Cyclization of 1,4-Diaryl-1,4-Diketones to 2,5-Diarylfurans
| Entry | 1,4-Diketone | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | 1-(4-(methylthio)phenyl)-4-phenylbutane-1,4-dione | Trifluoroacetic acid | DMSO | 150 | 5 h | 95 |
| 2 | 1,4-Diphenyl-1,4-butanedione | p-Toluenesulfonic acid | Benzene | Reflux | - | - |
| 3 | General 1,4-dione | None (Deep Eutectic Solvent) | Choline chloride/urea | 80 | 72 h | ~94 (for 2,5-diphenylfuran) |
Yields are for the isolated product. Time and yield for entry 2 were not specified in the source material.[2][7]
Experimental Protocols
Protocol 1: Synthesis of a 1,4-Diaryl-1,4-Diketone via Stetter Reaction
This protocol describes a general method for the synthesis of 1,4-diketones from aldehydes and methyl vinyl ketone using an N-heterocyclic carbene (NHC) catalyst.[6][7]
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Methyl vinyl ketone (MVK) (2.5 eq)
-
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (catalyst, 0.3 eq)
-
Triethylamine (TEA) (0.5 eq)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the starting aldehyde (0.1 mmol) in DMSO (1 mL), add MVK (2.5 mmol), the thiazolium salt catalyst (30 mol %), and TEA (50 mol %).
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Extract the residue with DCM.
-
Perform a standard aqueous work-up.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1,4-diketone.
Protocol 2: Paal-Knorr Synthesis of a 2,5-Diaryl-Substituted Furan
This protocol is a representative example of the acid-catalyzed cyclization of a 1,4-diaryl-1,4-diketone to the corresponding furan.[7]
Materials:
-
1,4-Diaryl-1,4-diketone (e.g., 1-(4-(methylthio)phenyl)-4-phenylbutane-1,4-dione) (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the 1,4-diaryl-1,4-diketone in DMSO.
-
Add trifluoroacetic acid to the solution.
-
Heat the reaction mixture to 150 °C for 5 hours.
-
Allow the reaction to cool to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure 2,5-diaryl-substituted furan.
Signaling Pathways and Logical Relationships
The mechanism of the Paal-Knorr furan synthesis can be visualized as a signaling pathway, where each step logically follows the previous one, initiated by the acid catalyst.
Conclusion
The Paal-Knorr synthesis is a robust and versatile method for the preparation of 2,5-diarylfurans. The reaction is tolerant of a wide range of functional groups on the aryl rings and can be carried out under various conditions, including conventional heating and microwave irradiation. The primary challenge often lies in the synthesis of the 1,4-diaryl-1,4-diketone precursors. However, modern synthetic methods, such as the Stetter reaction, provide efficient routes to these key intermediates. The protocols and data presented herein offer a comprehensive guide for researchers in the application of the Paal-Knorr synthesis for the generation of valuable 2,5-diaryl-substituted furan building blocks for drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Transition-Metal-Free Synthesis of 2,5-Diarylfurans: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the quest for efficient, sustainable, and cost-effective synthetic methodologies is paramount. This document provides detailed application notes and experimental protocols for the transition-metal-free synthesis of 2,5-diarylfurans, a privileged structural motif in medicinal chemistry and materials science.
The presented methods offer a significant advantage over classical transition-metal-catalyzed reactions by avoiding the use of expensive, toxic, and often difficult-to-remove metal catalysts. These protocols emphasize operational simplicity, broad substrate scope, and the potential for continuous-flow manufacturing, aligning with the principles of green chemistry.
Method 1: Oxidation-Dehydration Cascade of 1,3-Dienes
A robust and versatile transition-metal-free approach to 2,5-diarylfurans involves a two-step sequence starting from readily available 1,4-diaryl-1,3-dienes. The process consists of a singlet oxygen-mediated oxidation to form an endoperoxide intermediate, followed by a dehydration reaction facilitated by the Appel reagent. This methodology is amenable to both batch and continuous-flow setups, offering scalability and enhanced safety.[1][2][3]
Reaction Pathway
The synthesis proceeds through a [4+2] cycloaddition of singlet oxygen with the 1,3-diene to yield a cyclic endoperoxide. Subsequent treatment with the Appel reagent (a combination of triphenylphosphine and a tetrahalomethane, typically CBr₄) promotes a dehydration cascade to furnish the aromatic furan ring.
References
- 1. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Transition-metal-free continuous-flow synthesis of 2,5-diaryl furans: access to medicinal building blocks and optoelectronic materials - Loughborough University - Figshare [repository.lboro.ac.uk]
- 3. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
Continuous-Flow Synthesis of 2,5-Diphenylfuran: A Detailed Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the continuous-flow synthesis of 2,5-diphenylfuran, a valuable scaffold in medicinal chemistry and materials science. The protocol detailed below is based on a transition-metal-free approach, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch methods like the Paal-Knorr synthesis.[1][2][3][4][5][6] By eliminating the need to isolate a potentially unstable endoperoxide intermediate, this continuous-flow method enhances process safety and can lead to a notable increase in isolated yields.[2][4][5]
Introduction
The synthesis of 2,5-diarylfurans is of significant interest due to their presence in various biologically active compounds and functional materials.[1][7] The classical Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, has been a long-standing method for preparing these heterocycles.[1][8][9][10] However, this approach can be limited by the availability of the diketone precursors and often requires harsh reaction conditions.[1][9]
The advent of continuous-flow technology offers a powerful alternative, enabling precise control over reaction parameters and facilitating the telescoping of multi-step sequences. This application note details a robust continuous-flow synthesis of this compound from the readily available trans,trans-1,4-diphenyl-1,3-butadiene. The process involves two key steps: the photooxidation of the diene to form an endoperoxide intermediate, followed by an in-situ Appel-mediated dehydration to yield the desired furan.[1][3]
Reaction Pathway
The overall transformation from the 1,3-diene to the 2,5-diarylfuran is depicted below. The process is designed to proceed without the isolation of the intermediate endoperoxide.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
The continuous-flow setup is designed as a telescoped process, where the output from the first reactor seamlessly feeds into the second. A schematic of the experimental workflow is provided below.
Caption: Experimental workflow for the continuous-flow synthesis.
Detailed Experimental Protocol
This protocol is adapted from the work of Grantham et al. (2023).
4.1. Reagent Preparation
-
Diene Solution: Prepare a 0.025 M solution of trans,trans-1,4-diphenyl-1,3-butadiene in dichloromethane (CH₂Cl₂). To this solution, add tetraphenylporphyrin (TPP) to a final concentration of 10⁻⁴ M.
-
Appel Reagent Solution: Prepare a 0.05 M solution of the Appel reagent in CH₂Cl₂. This is done by dissolving triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in the appropriate stoichiometry in CH₂Cl₂.
4.2. Continuous-Flow Setup and Execution
-
Photooxidation Step:
-
Pump the Diene Solution at a flow rate of 0.30 mL/min.
-
Simultaneously, introduce a stream of pressurized air at a flow rate of 1.85 mL/min.
-
The two streams are combined in a T-mixer before entering a UV-150 photochemical reactor equipped with a 450 nm lamp.[1]
-
Maintain the reactor pressure at 9 bar using a back-pressure regulator (BPR).[4]
-
-
Dehydration Step:
-
Collection and Purification:
-
The output from the coil reactor is collected.
-
The solvent is removed in vacuo, and the resulting crude product is purified by column chromatography to yield this compound.[1]
-
Data Presentation
The continuous-flow synthesis offers a significant improvement in yield compared to a sequential batch process. The following table summarizes the quantitative data for the synthesis of this compound and related analogues.
| Compound | Batch Yield (%) | Continuous-Flow Yield (%) | Scale (mmol) |
| This compound | - | 53 | 10.0 |
| 2,5-Bis(4-bromophenyl)furan | 60 (endoperoxide) | 75 | 1.0 |
| 2,5-Bis(4-methylphenyl)furan | - | 72 | 1.0 |
| 2,5-Bis(4-(trifluoromethyl)phenyl)furan | - | 68 | 1.0 |
| 2-(3-Bromophenyl)-5-phenylfuran | - | 40 | 1.0 |
| 3-Hexyl-2,5-diphenylfuran | - | 58 | 1.0 |
| 2-Naphthyl-5-phenylfuran | - | 65 | 1.0 |
Data adapted from Grantham et al., J. Org. Chem. 2023.[1][3]
Conclusion
This application note provides a detailed protocol for the continuous-flow synthesis of this compound. This method represents a significant advancement, offering improved yields, enhanced safety, and greater scalability compared to traditional batch syntheses.[2][4][5] The detailed workflow and quantitative data presented herein should enable researchers and professionals in drug development and materials science to readily adopt this efficient and modern synthetic methodology.
References
- 1. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Item - Transition-metal-free continuous-flow synthesis of 2,5-diaryl furans: access to medicinal building blocks and optoelectronic materials - Loughborough University - Figshare [repository.lboro.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]
Application Note: Synthesis of 2,5-Diphenylfuran from 1,4-Diphenyl-1,4-butanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 2,5-diphenylfuran from 1,4-diphenyl-1,4-butanedione via an acid-catalyzed cyclization, a classic example of the Paal-Knorr furan synthesis. This method offers a robust and high-yielding route to a key structural motif present in many biologically active compounds and functional materials. The protocol described herein utilizes a deep eutectic solvent system of choline chloride and urea, providing an efficient and straightforward procedure. This document includes a detailed experimental protocol, tabulated analytical data for the product, and a visual representation of the experimental workflow.
Introduction
Substituted furans are prevalent heterocyclic cores in a wide array of pharmaceuticals, natural products, and organic materials. The 2,5-diaryl furan scaffold, in particular, is a significant pharmacophore and a valuable building block in medicinal chemistry and materials science. The Paal-Knorr furan synthesis is a fundamental and widely used method for the construction of the furan ring from a 1,4-dicarbonyl compound.[1][2] The reaction proceeds via an acid-catalyzed intramolecular cyclization followed by dehydration.[3] While various acidic catalysts, including protic acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnBr₂, BF₃·Et₂O), can be employed, this note details a highly efficient procedure using a choline chloride/urea deep eutectic solvent, which acts as both the solvent and catalyst, leading to excellent yields.[3][4]
Key Experiment: Paal-Knorr Synthesis of this compound
This section details the experimental procedure for the synthesis of this compound from 1,4-diphenyl-1,4-butanedione.
Materials and Equipment
-
1,4-Diphenyl-1,4-butanedione
-
Choline chloride
-
Urea
-
Deionized water
-
Dichloromethane
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, combine 1,4-diphenyl-1,4-butanedione (1 mmol), choline chloride (1 mL), and urea (1 mL).[4]
-
Reaction Conditions: Heat the reaction mixture to 80°C with continuous stirring.[4]
-
Reaction Time: Maintain the temperature and stirring for 72 hours.[4]
-
Work-up: After cooling the reaction mixture to room temperature, add deionized water (2 mL) and extract the product with dichloromethane (4 mL).[4]
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the pure this compound.[4]
Data Presentation
The synthesized this compound was characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The obtained data are summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.77 | d | 7.3 | 4H | Aromatic H |
| 7.43 | t | 7.5 | 4H | Aromatic H |
| 7.29 | t | 7.5 | 2H | Aromatic H |
| 6.76 | s | - | 2H | Furan H |
Solvent: CDCl₃, Spectrometer: 500 MHz[4]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 153.4 | C (furan, C-O) |
| 130.9 | C (aromatic, quaternary) |
| 128.8 | CH (aromatic) |
| 127.4 | CH (aromatic) |
| 123.8 | CH (aromatic) |
| 107.3 | CH (furan) |
Solvent: CDCl₃, Spectrometer: 126 MHz[4]
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 2980 | C-H stretch (aromatic) |
| 1662 | C=C stretch (aromatic) |
| 1600 | C=C stretch (aromatic) |
| 1587 | C=C stretch (aromatic) |
| 1508 | C=C stretch (furan ring) |
| 1479 | C-H bend (aromatic) |
| 1447 | C-H bend (aromatic) |
| 1386 | C-O-C stretch (furan ring) |
Sample preparation: KBr pellet[4]
Table 4: Summary of Reaction Parameters and Yield
| Starting Material | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,4-Diphenyl-1,4-butanedione | Choline chloride/Urea | 80 | 72 | 94 |
[4]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
The following diagram illustrates the signaling pathway (reaction mechanism) for the Paal-Knorr furan synthesis.
Caption: Reaction mechanism of the Paal-Knorr furan synthesis.
References
Application Notes and Protocols for 2,5-Diphenylfuran in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,5-diphenylfuran, a versatile building block in organic synthesis. The protocols detailed below are aimed at researchers in academia and industry, including those in drug development, materials science, and synthetic methodology. This compound serves as a valuable precursor for the synthesis of complex heterocyclic scaffolds, bioactive molecules, and functional organic materials. Its applications span from its use as a diene in cycloaddition reactions to a core structure in novel electroluminescent materials.
I. Synthesis of this compound and its Derivatives
A robust and scalable synthesis of this compound and its derivatives is crucial for its widespread application. A transition-metal-free, continuous-flow method offers a safe and efficient route, avoiding the need to isolate potentially unstable intermediates.[1][2]
Application: Synthesis of Substituted 2,5-Diarylfurans
This protocol describes a continuous-flow synthesis that can be adapted for various substituted 1,3-dienes to produce a library of 2,5-diarylfurans, which are valuable scaffolds in medicinal chemistry and for optoelectronic materials.[1][2][3]
Experimental Workflow: Continuous-Flow Synthesis of 2,5-Diarylfurans
References
Application Notes and Protocols: 2,5-Diphenylfuran as a Versatile Building Block for Advanced Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,5-diphenylfuran as a monomer in the synthesis of novel polymers. The unique chemical structure of this compound, featuring a central furan ring flanked by two phenyl groups, makes it an attractive building block for creating conjugated polymers with potential applications in organic electronics, sensor technology, and advanced materials.
Application Notes
Polymers derived from this compound are anticipated to exhibit a range of valuable properties owing to their conjugated backbone. The incorporation of the furan moiety can enhance solubility and modify the electronic characteristics compared to their all-thiophene or all-phenylene analogues. These polymers are particularly relevant for applications requiring tailored optoelectronic properties.
Potential Applications:
-
Organic Light-Emitting Diodes (OLEDs): The conjugated nature of poly(this compound) suggests potential for use as an emissive or charge-transporting layer in OLED devices.
-
Organic Photovoltaics (OPVs): As an electron-rich unit, this compound can be incorporated into donor-acceptor copolymers for OPV applications.
-
Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the polymer backbone could facilitate ordered packing in the solid state, which is beneficial for charge transport in OFETs.
-
Sensors: The electronic properties of the polymer may be sensitive to the presence of certain analytes, making it a candidate for chemical sensor development.
-
Biomedical Materials: While less explored, furan-based polymers are being investigated for biomedical applications, and the unique properties of this compound-containing polymers could be of interest.
Polymerization Strategies and Properties
Two primary strategies for the polymerization of this compound are presented: Oxidative Coupling Polymerization and Suzuki Polycondensation. The choice of method will influence the resulting polymer's properties, such as molecular weight, polydispersity, and regioregularity.
Table 1: Comparison of Polymerization Methods and Expected Polymer Properties
| Polymerization Method | Monomer Required | Typical Reagents | Expected Molecular Weight | Expected Polydispersity Index (PDI) | Key Advantages | Potential Challenges |
| Oxidative Coupling | This compound | FeCl₃, TiCl₄ | Moderate | Broad | Direct polymerization of the monomer. | Potential for side reactions and structural defects. |
| Suzuki Polycondensation | 3,4-Dibromo-2,5-diphenylfuran | Aryl diboronic acid or ester, Pd catalyst, Base | High | Narrow | High degree of control over polymer structure. | Requires synthesis of a dihalogenated monomer. |
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dibromo-2,5-diphenylfuran (Monomer for Suzuki Polycondensation)
This protocol describes the dibromination of this compound at the 3 and 4 positions of the furan ring, a necessary precursor for Suzuki polycondensation. This procedure is adapted from the known bromination of furan.[1]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (2.2 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford 3,4-Dibromo-2,5-diphenylfuran.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram 1: Synthesis of 3,4-Dibromo-2,5-diphenylfuran
Caption: Reaction scheme for the dibromination of this compound.
Protocol 2: Suzuki Polycondensation of 3,4-Dibromo-2,5-diphenylfuran
This protocol outlines a general procedure for the Suzuki polycondensation to synthesize a copolymer of 3,4-dibromo-2,5-diphenylfuran and a commercially available diboronic acid ester.
Materials:
-
3,4-Dibromo-2,5-diphenylfuran (from Protocol 1)
-
1,4-Benzenediboronic acid bis(pinacol) ester
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Degassed water
-
Methanol
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Soxhlet extraction apparatus
Procedure:
-
To a Schlenk flask, add 3,4-Dibromo-2,5-diphenylfuran (1.0 eq), 1,4-benzenediboronic acid bis(pinacol) ester (1.0 eq), Pd₂(dba)₃ (0.01 eq), and P(o-tol)₃ (0.04 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene via syringe to dissolve the reactants.
-
In a separate flask, prepare an aqueous solution of K₂CO₃ (4.0 eq) and degas it by bubbling with inert gas for 30 minutes.
-
Add the degassed K₂CO₃ solution to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain under a positive pressure of inert gas for 48-72 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing rapidly stirring methanol to precipitate the polymer.
-
Filter the polymer and wash with water and methanol.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform to remove catalyst residues and low molecular weight oligomers.
-
Dry the purified polymer under vacuum.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, ¹H NMR for structure, and Thermogravimetric Analysis (TGA) for thermal stability.
Diagram 2: Suzuki Polycondensation Workflow
Caption: A step-by-step workflow for Suzuki polycondensation.
Protocol 3: Oxidative Coupling Polymerization of this compound
This protocol provides a general method for the direct polymerization of this compound via oxidative coupling, which is a more direct but potentially less controlled method.[2]
Materials:
-
This compound
-
Anhydrous ferric chloride (FeCl₃)
-
Anhydrous chloroform (CHCl₃)
-
Methanol
-
Concentrated hydrochloric acid (HCl)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq) in anhydrous chloroform under an inert atmosphere.
-
In a separate flask, prepare a solution of anhydrous ferric chloride (4.0 eq) in anhydrous chloroform.
-
Add the ferric chloride solution dropwise to the stirred solution of this compound at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. A dark precipitate should form.
-
Quench the reaction by adding methanol.
-
Filter the precipitate and wash thoroughly with methanol.
-
To remove any remaining iron salts, stir the polymer in a methanol/concentrated HCl solution (10:1 v/v) for 2 hours.
-
Filter the polymer again, wash with methanol until the filtrate is neutral, and then dry under vacuum.
-
Characterize the resulting polymer. Due to expected insolubility, characterization may be limited to solid-state techniques like FT-IR, solid-state NMR, and TGA.
Diagram 3: Oxidative Coupling Polymerization Pathway
Caption: The direct polymerization of this compound via oxidative coupling.
References
Applications of 2,5-Diphenylfuran in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2,5-diphenylfuran scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents. This document provides a detailed overview of the applications of this compound derivatives, including quantitative data on their biological activities, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant biological pathways and experimental workflows.
Anticancer Applications
Derivatives of this compound have shown significant promise as anticancer agents, with activities against various cancer cell lines. Their mechanisms of action include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.
Data Presentation: Anticancer Activity
The cytotoxic effects of various furan-based derivatives have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyridine carbohydrazide derivative 4 | MCF-7 (Breast Cancer) | 4.06 | [1] |
| N-phenyl triazinone derivative 7 | MCF-7 (Breast Cancer) | 2.96 | [1] |
| Staurosporine (Reference) | MCF-7 (Breast Cancer) | 4.88 | [1] |
| Furan-based derivative DFC4 | MCF-7 (Breast Cancer) | 12.57 µg/mL | [2] |
| Furan-based derivative DFC4 | KYSE-30 (Esophageal Cancer) | 34.99 µg/mL | [2] |
| Bis-2(5H)-furanone derivative 4e | C6 (Glioma) | 12.1 | [3] |
Signaling Pathways in Anticancer Activity
p53-MDM2 Interaction Inhibition: Certain this compound derivatives have been explored as inhibitors of the p53-MDM2 interaction, a key target in cancer therapy. Inhibition of this interaction stabilizes p53, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of p53-MDM2 interaction by a this compound derivative.
Induction of Apoptosis via the Intrinsic Pathway: Some furan derivatives induce apoptosis by modulating the levels of key regulatory proteins in the mitochondrial pathway.
Caption: Intrinsic apoptosis pathway induced by furan derivatives.
Experimental Protocols
Synthesis of Anticancer Furan-Based Derivatives:
A general procedure for the synthesis of furan-based derivatives with cytotoxic activity involves the reaction of 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one with various nucleophiles.[1]
-
Materials: 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one, primary aromatic amines, 4-pyridine carbohydrazide, phenylhydrazine, ethanol, glacial acetic acid, anhydrous sodium acetate.
-
Protocol for Imidazole Derivatives (e.g., Compound 5a,b):
-
Reflux a mixture of oxazolone (1 mmol), a primary aromatic amine (1 mmol), and anhydrous sodium acetate (1.2 mmol) in glacial acetic acid (20 mL) for 10-12 hours.
-
Pour the reaction mixture onto crushed ice/water.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the pure product.
-
-
Protocol for Pyridine Carbohydrazide Derivative (Compound 4):
-
Reflux a solution of oxazolone (1 mmol) and 4-pyridine carbohydrazide (1 mmol) in absolute ethanol (20 mL) for 8 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Filter the precipitate and recrystallize from a DMF/H2O (1:1) mixture.
-
-
Protocol for N-phenyl Triazinone Derivative (Compound 7):
-
Add phenylhydrazine (1 mmol) to a solution of oxazolone (1 mmol) in absolute ethanol (20 mL).
-
Reflux the mixture for 6 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Filter the precipitate and recrystallize from a DMF/H2O (1:1) mixture.
-
MTT Assay for Cytotoxicity:
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
-
Materials: MCF-7 cells, DMEM media, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well plates.
-
Protocol:
-
Seed MCF-7 cells in 96-well plates at a density of 5x10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
-
Anti-inflammatory Applications
This compound derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation.
Data Presentation: COX Inhibition
The inhibitory activity of furan derivatives against COX-1 and COX-2 enzymes is presented below.
| Compound | COX-1 IC50 (µg/mL) | COX-2 IC50 (µg/mL) | Reference |
| Furan-based derivative DFC1 | 97.49 | 74.52 | [2] |
Experimental Protocol: COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Materials: COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric detection kit, test compounds.
-
Protocol (Colorimetric Assay):
-
Prepare a reaction mixture containing the respective COX enzyme, heme, and a suitable buffer.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction after a defined time and measure the product formation (e.g., prostaglandin E2) using a colorimetric method.
-
Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.
-
Antimicrobial Applications
The this compound scaffold has been incorporated into molecules with antibacterial and antifungal properties.
Data Presentation: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.
| Compound | Organism | MIC (µg/mL) | Reference |
| Furan-based derivative DFC5 | Aerobic bacteria | 1.23 - 2.60 | [2] |
| Furan-based derivative DFC1 (Antifungal) | Fungi | 0.95 - 1.32 (MFC) | [2] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Materials: Test microorganism, Mueller-Hinton broth (MHB), this compound derivative, 96-well microtiter plates.
-
Protocol:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Antidiabetic Applications
Certain derivatives of 2,5-disubstituted furans have been investigated for their potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients.
Data Presentation: α-Glucosidase Inhibition
The inhibitory activity of 2,5-disubstituted furan derivatives against α-glucosidase is summarized below.
| Compound | α-Glucosidase IC50 (µM) | Reference |
| 2,5-disubstituted furan derivative 9 | 0.186 | [4] |
| 2,5-disubstituted furan derivative III-11 | 6.0 ± 1.1 | [4] |
| 2,5-disubstituted furan derivative III-16 | 2.2 ± 0.2 | [4] |
| 2,5-disubstituted furan derivative III-39 | 4.6 ± 1.9 | [4] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.
-
Materials: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG), phosphate buffer (pH 6.8), test compounds, sodium carbonate.
-
Protocol:
-
Prepare a solution of the α-glucosidase enzyme in phosphate buffer.
-
In a 96-well plate, add the enzyme solution to wells containing various concentrations of the this compound derivative.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
These application notes and protocols provide a comprehensive resource for researchers interested in the medicinal chemistry of this compound and its derivatives, facilitating further exploration and drug development efforts in this promising area.
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,5-Diphenylfuran as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diphenylfuran (DPF) is a versatile aromatic compound with significant applications in materials science and medicinal chemistry.[1] Its extended π-conjugation system, arising from the two phenyl groups attached to the furan ring, imparts unique photophysical properties, making it a valuable tool as a fluorescent probe.[1] DPF is particularly recognized for its utility in detecting singlet oxygen (¹O₂), a highly reactive oxygen species implicated in various biological and chemical processes, including photodynamic therapy and oxidative stress.[2] This document provides detailed application notes and experimental protocols for the synthesis and use of this compound as a fluorescent probe for singlet oxygen detection.
Principle of Detection
The use of this compound as a fluorescent probe for singlet oxygen is based on a fluorescence quenching mechanism. DPF itself is a fluorescent molecule. In the presence of singlet oxygen, it undergoes a [4+2] cycloaddition reaction to form a non-fluorescent endoperoxide product. The decrease in fluorescence intensity is directly proportional to the amount of singlet oxygen present in the system. This quenching of fluorescence allows for the quantification of singlet oxygen.[3]
Data Presentation
| Property | Value | Notes |
| Molecular Formula | C₁₆H₁₂O | |
| Molecular Weight | 220.27 g/mol | [1] |
| Melting Point | 86-90 °C | [4] |
| Boiling Point | 345 °C | [4] |
| Solubility | Soluble in Methanol and other organic solvents | [4] |
| UV-Vis Absorption | Spectrum available in databases like NIST WebBook and SpectraBase.[5][6] | Molar absorptivity values are not readily available as concentration information is often missing from the database spectra.[5] |
| Fluorescence | Emits fluorescence. | Specific excitation and emission maxima, quantum yield, and Stokes shift are highly solvent-dependent and not consistently reported for the parent compound. Derivatives of DPF have shown fluorescence quantum yields ranging from 29% to 100%. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the dehydration of an endoperoxide intermediate formed from the photooxidation of trans,trans-1,4-diphenyl-1,3-butadiene.[1][7]
Materials:
-
trans,trans-1,4-diphenyl-1,3-butadiene
-
Rose Bengal disodium salt (photosensitizer)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Hexanes
-
Ethyl acetate
-
Column chromatography setup (silica gel)
-
Light source (e.g., halogen lamp)
-
Round-bottom flask
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
Photooxidation to form the endoperoxide:
-
In a round-bottom flask, dissolve trans,trans-1,4-diphenyl-1,3-butadiene (e.g., 2.00 mmol) and a catalytic amount of Rose Bengal disodium salt (e.g., 0.005 mmol) in a 19:1 mixture of CH₂Cl₂/MeOH (e.g., 60 mL).[1]
-
Irradiate the solution with a light source while stirring and bubbling a slow stream of oxygen through the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the intermediate endoperoxide, 3,6-diphenyl-3,6-dihydro-1,2-dioxine.[1]
-
-
Dehydration to this compound:
-
Dissolve the purified endoperoxide (e.g., 0.50 mmol) in CH₂Cl₂.[1]
-
In a separate flask, dissolve triphenylphosphine (e.g., 0.55 mmol) and carbon tetrabromide (e.g., 0.55 mmol) in CH₂Cl₂.[1]
-
Add the endoperoxide solution to the triphenylphosphine/carbon tetrabromide solution and stir the mixture at room temperature. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield this compound as a colorless solid.[1]
-
Protocol for Singlet Oxygen Detection
This protocol describes a general method for detecting singlet oxygen using this compound as a fluorescent probe. The experiment should be performed in a darkened environment to minimize photobleaching of the probe.
Materials:
-
This compound (DPF) stock solution in a suitable organic solvent (e.g., methanol, ethanol, or acetonitrile).
-
Photosensitizer (e.g., Rose Bengal, Methylene Blue) if generating singlet oxygen photochemically.
-
The system or sample in which singlet oxygen is to be measured.
-
Fluorometer or fluorescence plate reader.
-
Quartz cuvettes or appropriate microplates.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mM) in a suitable solvent. Store the solution in the dark.
-
Prepare a working solution of DPF by diluting the stock solution to the desired final concentration (e.g., 10-50 µM) in the reaction buffer or solvent. The optimal concentration should be determined empirically for the specific application.
-
-
Experimental Setup:
-
To a quartz cuvette or a well of a microplate, add the sample or system in which singlet oxygen will be generated.
-
Add the this compound working solution to the sample.
-
Include appropriate controls:
-
A negative control containing the sample and DPF but without the singlet oxygen generating stimulus.
-
A positive control with a known singlet oxygen generator (e.g., a photosensitizer and light) to confirm the responsiveness of the probe.
-
A blank sample containing only the buffer or solvent.
-
-
-
Singlet Oxygen Generation and Measurement:
-
If using a photosensitizer, irradiate the sample with light of the appropriate wavelength to initiate singlet oxygen production.
-
Measure the fluorescence intensity of the this compound at its emission maximum upon excitation at its excitation maximum. The exact wavelengths should be determined for the specific solvent system being used.
-
Record the fluorescence intensity at different time points to monitor the quenching of DPF fluorescence as it reacts with singlet oxygen.
-
-
Data Analysis:
-
Plot the fluorescence intensity of this compound as a function of time or experimental condition.
-
The rate of decrease in fluorescence intensity is proportional to the rate of singlet oxygen production.
-
For quantitative analysis, the results can be compared to a standard curve or used to calculate the quantum yield of singlet oxygen generation if a reference photosensitizer with a known quantum yield is used.[2]
-
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificarchives.com [scientificarchives.com]
- 4. This compound CAS#: 955-83-9 [m.chemicalbook.com]
- 5. Furan, 2,5-diphenyl- [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Appel-Mediated Dehydration of Endoperoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of endoperoxides to furans is a valuable transformation in organic synthesis, providing access to a class of heterocyclic compounds prevalent in natural products and pharmaceuticals. Traditional methods for this conversion often rely on harsh conditions involving strong acids, bases, or transition metals. The Appel reaction, classically known for converting alcohols to alkyl halides, has been adapted to serve as a mild, metal-free, and redox-neutral protocol for the dehydration of endoperoxides into multi-substituted, electron-rich furans.[1][2] This method is distinguished by its operational simplicity, broad substrate scope, and tolerance of various functional groups.[1][2]
The reaction is proposed to proceed through a biosynthetically-inspired pathway.[1] Initially, the endoperoxide undergoes a Kornblum-DeLaMare-type rearrangement to form a hydroxy ketone intermediate. Subsequent intramolecular dehydration, facilitated by the Appel conditions (triphenylphosphine and a tetrahalomethane), yields the corresponding furan.[1] This protocol offers a significant advantage by performing both the rearrangement and dehydration in a single synthetic operation under mild conditions.
Data Presentation: Reaction Scope and Yields
The Appel-mediated dehydration has been successfully applied to a variety of aryl and alkyl substituted endoperoxides, affording the corresponding furans in good to excellent yields. The following table summarizes the reaction outcomes for a range of endoperoxide substrates.
| Entry | Endoperoxide Substrate | Reagents (Equivalents) | Solvent | Temp (°C) | Time (h) | Furan Product | Yield (%) |
| 1 | 3,6-diphenyl-3,6-dihydro-1,2-dioxine | PPh₃ (1.1), CBr₄ (1.1) | CH₂Cl₂ | 20 | 16 | 2,5-diphenylfuran | 85 |
| 2 | 3,6-bis(4-bromophenyl)-3,6-dihydro-1,2-dioxine | PPh₃ (1.1), CBr₄ (1.1) | CH₂Cl₂ | 20 | 16 | 2,5-bis(4-bromophenyl)furan | 87 |
| 3 | 3,6-bis(4-methoxyphenyl)-3,6-dihydro-1,2-dioxine | PPh₃ (1.1), CBr₄ (1.1) | CH₂Cl₂ | 20 | 16 | 2,5-bis(4-methoxyphenyl)furan | 89 |
| 4 | 3,6-di(thiophen-2-yl)-3,6-dihydro-1,2-dioxine | PPh₃ (1.1), CBr₄ (1.1) | CH₂Cl₂ | 20 | 16 | 2,5-di(thiophen-2-yl)furan | 81 |
| 5 | 3-methyl-6-phenyl-3,6-dihydro-1,2-dioxine | PPh₃ (1.1), CBr₄ (1.1) | CH₂Cl₂ | 20 | 16 | 2-methyl-5-phenylfuran | 76 |
| 6 | 3-cyclopropyl-6-phenyl-3,6-dihydro-1,2-dioxine | PPh₃ (1.1), CBr₄ (1.1) | CH₂Cl₂ | 20 | 16 | 2-cyclopropyl-5-phenylfuran | 93 |
| 7 | Methyl 3-(6-phenyl-3,6-dihydro-1,2-dioxin-3-yl)propanoate | PPh₃ (1.1), CBr₄ (1.1) | CH₂Cl₂ | 20 | 16 | Methyl 3-(5-phenylfuran-2-yl)propanoate | 85 |
| 8 | 3-((tert-butyldimethylsilyl)oxy)-6-phenyl-3,6-dihydro-1,2-dioxine | PPh₃ (1.1), CBr₄ (1.1) | CH₂Cl₂ | 20 | 16 | 3-((tert-butyldimethylsilyl)oxy)-5-phenylfuran | 82 |
Data compiled from Lee, R. J., Lindley, M. R., Pritchard, G. J., & Kimber, M. C. (2017). A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5. Chemical Communications, 53(46), 6327-6330.
Experimental Protocols
1. General Protocol for Appel-Mediated Dehydration of Endoperoxides
This procedure outlines the general steps for the conversion of an endoperoxide to a furan using triphenylphosphine and carbon tetrabromide.
Materials:
-
Endoperoxide substrate (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.1 equiv)
-
Carbon tetrabromide (CBr₄) (1.1 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the endoperoxide (1.0 equiv).
-
Solvent Addition: Add anhydrous dichloromethane to dissolve the endoperoxide. The concentration may vary depending on the substrate, but a starting point of 0.1 M is common.
-
Reagent Addition: To the stirred solution, add triphenylphosphine (1.1 equiv) followed by carbon tetrabromide (1.1 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or the optimized temperature, typically 10-20 °C) for the specified time (e.g., 16 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure furan product. The triphenylphosphine oxide byproduct is also separated during this step.
2. Example Protocol: Synthesis of this compound from 3,6-diphenyl-3,6-dihydro-1,2-dioxine
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, 3,6-diphenyl-3,6-dihydro-1,2-dioxine (1.00 g, 4.20 mmol, 1.0 equiv) was added.
-
Anhydrous dichloromethane (42 mL) was added, and the solution was stirred until the solid dissolved.
-
Triphenylphosphine (1.21 g, 4.62 mmol, 1.1 equiv) was added to the solution, followed by carbon tetrabromide (1.53 g, 4.62 mmol, 1.1 equiv).
-
The reaction mixture was stirred at 20 °C for 16 hours.
-
The solvent was removed in vacuo.
-
The resulting crude material was purified by flash column chromatography (silica gel, 5% ethyl acetate in hexanes) to yield this compound as a white solid (0.78 g, 85% yield).
Visualizations
Proposed Reaction Mechanism
The diagram below illustrates the proposed mechanistic pathway for the Appel-mediated dehydration of an endoperoxide to a furan.
References
Application Notes and Protocols: 2,5-Diphenylfuran in the Development of Functional Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Diphenylfuran (DPF) and its derivatives represent a significant class of heterocyclic compounds that serve as versatile building blocks in the design and synthesis of advanced functional materials. The inherent structural rigidity, high thermal stability, and unique photophysical properties of the 2,5-diaryl furan scaffold make it a privileged motif in various scientific domains.[1][2] Its applications span from organic electronics, where it is utilized in light-emitting diodes and transistors, to chemical sensing and medicinal chemistry.[1][2][3][4] This document provides detailed application notes, experimental protocols, and data related to the use of this compound in developing these innovative materials.
Application in Organic Electronics
Derivatives of this compound are increasingly recognized for their potential in organic electronics, particularly as blue emissive materials for Organic Light-Emitting Diodes (OLEDs) and as components in organic semiconductors.[1][2] The furan ring enhances molecular planarity and rigidity compared to more flexible thiophene analogs, which can lead to improved charge transport properties and higher photoluminescence quantum yields (PLQY).[5]
Application Note: Blue Emissive Materials for OLEDs
Linearly conjugated oligomers containing the this compound unit have been investigated as blue light emitters.[1] The wide bandgap associated with the furan core contributes to emission in the blue region of the spectrum, a critical component for full-color displays and solid-state lighting. Modifying the phenyl substituents allows for fine-tuning of the emission wavelength, solubility, and film-forming properties.[6]
Quantitative Data: Optoelectronic Properties
The following table summarizes key optoelectronic properties for a furan-substituted co-oligomer, demonstrating the potential of this class of materials.
| Compound | HOMO Level (eV) | Optical Band Gap (Eopt) (eV) | PLQY (%) | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) | Reference |
| BPFTT¹ | -5.13 | 2.15 | 28 | 0.54 | 0.03 | [5] |
¹BPFTT: 2-[1,1'-biphenyl]-4-yl-5-(5′-[1,1'-biphenyl]-4-yl-[2,2'-bithiophen]-5-yl)furan, a related 2,5-diaryl furan derivative.
Application as Fluorescent Chemosensors
The inherent fluorescence of the this compound scaffold can be harnessed to develop chemosensors for detecting various analytes, particularly metal ions. The sensing mechanism often relies on processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF), where the binding of an analyte modulates the fluorescence output (either quenching or enhancement).[3][7]
Application Note: Selective Metal Ion Detection
By functionalizing the this compound core with specific chelating agents, such as 8-hydroxyquinoline or di(2-picolyl)amine (DPA), sensors with high selectivity for specific metal ions like Fe³⁺ or Cu²⁺ can be designed.[3] These sensors typically form a 1:1 complex with the target ion, resulting in a distinct and measurable change in fluorescence intensity. This has applications in environmental monitoring and biological imaging.[3]
Workflow for Sensor Development and Application
The following diagram illustrates the typical workflow from sensor synthesis to its application in detecting metal ions in a sample.
References
- 1. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Furan-based materials for organic electronics [dr.ntu.edu.sg]
- 5. Structural, Photophysical, and Distributed Feedback Lasing Characteristics of Furan-Substituted Thiophene/Phenylene Co-Oligomer Single Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Efficient fluorescent sensors based on 2,5-diphenyl[1,3,4]oxadiazole: a case of specific response to Zn(II) at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Furan-Phenylene Co-oligomers
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols and data for the synthesis of furan-phenylene co-oligomers (FPCOs), a class of organic materials with significant potential in organic electronics and, more recently, in biomedical applications. The high fluorescence quantum yields and tunable electronic properties of FPCOs make them promising candidates for applications ranging from organic light-emitting diodes (OLEDs) to photodynamic therapy (PDT).
I. Overview of Synthetic Methodologies
The synthesis of furan-phenylene co-oligomers is predominantly achieved through palladium-catalyzed cross-coupling reactions. The two most common and effective methods are the Suzuki-Miyaura coupling and the Stille coupling. These reactions allow for the versatile and efficient formation of carbon-carbon bonds between furan and phenylene building blocks.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. It is often favored due to the commercial availability and relatively low toxicity of the boronic acid reagents.
-
Stille Coupling: This reaction couples an organotin compound (organostannane) with an organohalide, catalyzed by a palladium complex. While highly effective and tolerant of a wide range of functional groups, the toxicity of organotin reagents necessitates careful handling and purification procedures.
II. Quantitative Data of Selected Furan-Phenylene Co-oligomers
The photophysical and electronic properties of FPCOs are highly dependent on their molecular structure, including conjugation length and substituent effects. Below is a summary of key performance data for representative oligomers.
| Compound Name/Acronym | Synthesis Method | Photoluminescence Quantum Yield (PLQY) | Charge Carrier Mobility (cm²/Vs) | Application Highlight |
| 1,4-bis(5-phenylfuran-2-yl)benzene (FP5) and derivatives | Not specified | >65% (in single crystals)[1] | 0.12 (hole)[1] | Organic Electronics[1] |
| 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan | Suzuki Coupling | 29%[2] | 0.7 (hole), 0.1 (electron)[2] | Organic Lasing[2] |
| Furan/Phenylene Co-oligomers (general series) | Not specified | up to 70% (in single crystal) | ~0.35[3] | Organic Field-Effect Transistors (OFETs)[3] |
| Triphenylamine flanked furan-diketopyrrolopyrrole (FDPP-TPA) | Not specified | Singlet Oxygen Quantum Yield: 40% | Photothermal Conversion Efficiency: 47%[4] | Photodynamic/Photothermal Cancer Therapy[4] |
III. Experimental Protocols
A. Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of a furan-substituted thiophene/phenylene co-oligomer and can be generalized for the synthesis of various FPCOs.[5]
Reaction:
Diagram of the Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl dihalide (e.g., 1,4-dibromobenzene)
-
Furan boronic acid derivative (2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)
-
Sodium carbonate (Na₂CO₃) (base)
-
Tetrahydrofuran (THF) and Water (2:1 v/v)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stir bar, add the aryl dihalide (1.0 mmol), the furan boronic acid derivative (2.1 mmol), sodium carbonate (10 mmol), and the palladium catalyst (0.05 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the THF/water solvent mixture (e.g., 30 mL for a 1 mmol scale reaction) via a syringe.
-
Reaction: Heat the reaction mixture to 80°C and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure furan-phenylene co-oligomer.[5]
B. Protocol 2: Synthesis via Stille Coupling
This protocol provides a general procedure for the Stille coupling, with a specific example for the synthesis of 1,4-di(furan-2-yl)benzene.[2]
Reaction:
References
- 1. Highly-emissive solution-grown furan/phenylene co-oligomer single crystals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 1,4-di(furan-2-yl)benzene synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Triphenylamine flanked furan-diketopyrrolopyrrole for multi-imaging guided photothermal/photodynamic cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Structural, Photophysical, and Distributed Feedback Lasing Characteristics of Furan-Substituted Thiophene/Phenylene Co-Oligomer Single Crystals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Scaling Up 2,5-Diphenylfuran Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2,5-diphenylfuran, with a focus on challenges encountered during scale-up.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in Batch Synthesis of this compound via Diene Oxidation
-
Question: We are experiencing significantly lower than expected yields for the synthesis of this compound when moving from a small-scale batch process to a larger scale. What are the likely causes and how can we mitigate this?
-
Answer: Low yields in the batch synthesis of this compound from a 1,3-diene precursor are often attributed to the instability of the intermediate endoperoxide.[1][2] This intermediate can be difficult to purify and may decompose upon isolation, leading to reduced overall yield.[1][2]
To address this, consider the following:
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Transition to a Continuous-Flow System: A continuous-flow setup can eliminate the need to isolate the unstable endoperoxide intermediate.[1][2][3] This "telescoped" process, where the oxidation and subsequent dehydration reactions occur in a continuous stream, has been shown to significantly improve yields.[1][2][3]
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Immediate Use of Endoperoxide: If a batch process must be used, it is recommended to use the endoperoxide immediately in the subsequent dehydration step without attempting purification.[1][2]
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Optimize Reaction Conditions: Ensure optimal mixing and temperature control, as localized overheating can lead to decomposition of the endoperoxide.
-
Issue 2: Impurity Formation in Paal-Knorr Synthesis
-
Question: Our scaled-up Paal-Knorr synthesis of this compound from 1,4-diphenyl-1,4-butanedione is resulting in a high level of impurities, making purification difficult. What are the common side reactions and how can we improve the purity of our product?
-
Answer: The Paal-Knorr synthesis, while a classic method, can be challenging to scale due to the often harsh reaction conditions, such as prolonged heating in acid, which can lead to side reactions and degradation of the desired product.[4]
To improve purity, consider the following:
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Milder Reaction Conditions: Explore the use of milder acid catalysts or even microwave-assisted synthesis to reduce reaction times and minimize the formation of degradation byproducts.[4][5]
-
Solvent Choice: The polarity of the reaction medium can significantly influence the reaction.[6] Experiment with different solvents to optimize the solubility of the reactants and stabilize the transition states, which can lead to a cleaner reaction profile.[6]
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Purification Strategy: While the goal is to minimize impurity formation, a robust purification strategy is crucial at scale. Column chromatography is a common method for purifying this compound.[7]
-
Issue 3: Difficulty in Sourcing Starting Materials for Paal-Knorr Synthesis
-
Question: We are finding it difficult to source large quantities of the required 1,4-dicarbonyl precursor for our scaled-up Paal-Knorr synthesis of this compound. Are there alternative, more accessible starting materials?
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Answer: The availability of 1,4-diketones has traditionally been a limitation of the Paal-Knorr synthesis.[4] However, modern synthetic methods have expanded the accessibility of these precursors.[4]
An alternative and increasingly popular route that avoids the need for 1,4-dicarbonyl compounds is the synthesis from 1,3-dienes.[1][3] This method involves the oxidation of a readily available 1,3-diene to an endoperoxide, followed by dehydration to the furan.[1][3] This approach has been successfully implemented in both batch and continuous-flow processes.[1][3]
Frequently Asked Questions (FAQs)
1. What are the main advantages of using a continuous-flow process for the synthesis of this compound?
A continuous-flow process for the synthesis of this compound, particularly via the diene-oxidation route, offers several advantages over traditional batch methods:
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Improved Yields: By eliminating the need to isolate the unstable endoperoxide intermediate, continuous-flow systems can significantly increase the overall yield of the desired product.[1][2][3]
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Enhanced Safety: Continuous-flow reactors handle smaller volumes of reactive intermediates at any given time, which can improve the safety profile of the reaction, especially when dealing with potentially unstable endoperoxides.[1]
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Reduced Waste: Telescoping reaction steps in a continuous-flow setup can reduce the need for workup and purification of intermediates, leading to less solvent and material waste.[1]
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Better Scalability: Continuous-flow processes can often be scaled up more easily and predictably than batch processes by simply running the system for a longer duration.
2. What are the key parameters to optimize in the synthesis of this compound?
Optimizing reaction parameters is crucial for achieving high yields and purity.[8] Key parameters to consider include:
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Catalyst: For the Paal-Knorr synthesis, the choice and concentration of the acid catalyst are critical.[4] For the diene-oxidation route, the photosensitizer for singlet oxygen generation is a key component.[3][7]
-
Solvent: The solvent can influence reactant solubility and reaction kinetics.[6]
-
Temperature: Temperature control is important to prevent the decomposition of sensitive intermediates and minimize side reactions.[9]
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Reaction Time: Optimizing the reaction time can help to maximize product formation while minimizing the formation of degradation products.[9]
3. What are some common methods for the synthesis of this compound?
The most common methods for synthesizing this compound are:
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Paal-Knorr Synthesis: This is a traditional method that involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[4][10][11]
-
Diene-Oxidation-Dehydration Sequence: A more modern, transition-metal-free approach that involves the oxidation of a 1,3-diene with singlet oxygen to form an endoperoxide, which is then dehydrated to the furan.[1][2][3]
-
Transition Metal-Catalyzed Syntheses: Various methods utilizing transition metals such as Cu, Ag, Pd, Au, and Zn have been developed for the synthesis of 2,5-diarylfurans.[3]
Data Presentation
Table 1: Comparison of Yields for Batch vs. Continuous-Flow Synthesis of 2,5-Diaryl Furans
| Compound | Batch Yield | Continuous-Flow Yield |
| This compound | - | 77% (1 mmol scale), 53% (10 mmol scale)[3] |
| Unsymmetrical Furan 9i | 21% | 40%[3] |
| 3-Hexyl this compound 9k | - | 58%[3] |
| Furan-phenylene 9m | 4% | 24%[3] |
Experimental Protocols
1. Batch Synthesis of this compound via Diene Oxidation and Dehydration
-
Step 1: Synthesis of Endoperoxide (3)
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A solution of trans,trans-1,4-diphenyl-1,3-butadiene (412 mg, 2.00 mmol) and rose Bengal disodium salt (6 mg, 0.005 mmol) in a 19:1 mixture of CH₂Cl₂/MeOH (60 mL) is prepared.
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The solution is irradiated with a light source while oxygen is bubbled through the mixture.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 3,6-diphenyl-3,6-dihydro-1,2-dioxine (3) as a colorless solid (yield: 65%).[7]
-
-
Step 2: Dehydration to this compound (2)
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To a solution of the endoperoxide (3) (120 mg, 0.50 mmol) in a suitable solvent, triphenylphosphine (144 mg, 0.55 mmol) and carbon tetrabromide (182 mg, 0.55 mmol) are added.
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The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
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The crude product is then purified by column chromatography to afford this compound as a colorless solid (yield: 99%).[7]
-
2. Continuous-Flow Synthesis of this compound
-
Setup: A continuous-flow system consisting of a photochemical reactor (e.g., UV-150 reactor) and a subsequent reaction coil is used.
-
Procedure:
-
A solution of trans,trans-1,4-diphenyl-1,3-butadiene in CH₂Cl₂ containing a photosensitizer is pumped through the photochemical reactor where it is irradiated to generate the endoperoxide.
-
The stream containing the newly formed endoperoxide is then mixed with a solution of the Appel reagent (triphenylphosphine and carbon tetrabromide).
-
The combined stream passes through a reaction coil at a controlled temperature to facilitate the dehydration to this compound.
-
The output from the reactor is collected, and the product is isolated after purification.
-
On a 10.00 mmol scale, this process has been reported to yield this compound in 53% yield after column chromatography.[2][3]
-
Visualizations
Caption: Continuous-flow synthesis of this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Polarity's Impact On Furan Synthesis: Paal-Knorr & Feist-Bénary [edition.derbytelegraph.co.uk]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Reaction Design & Optimization [sigmaaldrich.com]
- 9. scielo.br [scielo.br]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Paal-Knorr Furan Synthesis [organic-chemistry.org]
Technical Support Center: Purification of 2,5-Diphenylfuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,5-diphenylfuran. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound using common laboratory techniques.
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Suggested Solution |
| Improper Solvent System | The polarity of the eluent may be too high, causing the product to elute too quickly with impurities, or too low, resulting in incomplete elution. An optimal solvent system is crucial for good separation. A common and effective eluent is a mixture of hexanes and ethyl acetate, typically in a 9:1 ratio.[1][2] |
| Product Adsorption on Silica Gel | This compound, being an aromatic ether, can sometimes irreversibly adsorb to acidic silica gel, especially if trace impurities are present. Deactivating the silica gel by pre-treating it with a small amount of a polar solvent like triethylamine can help mitigate this issue. |
| Sample Overloading | Overloading the column with crude product can lead to poor separation and, consequently, lower yields of the pure compound. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel. |
| Co-elution with Impurities | If impurities have similar polarity to this compound, they may co-elute, leading to impure fractions and a lower yield of the desired product. In such cases, a shallower solvent gradient or a different stationary phase (e.g., alumina) might be necessary. |
Issue 2: Product is a Yellowish Powder Instead of White Crystals
| Possible Cause | Suggested Solution |
| Presence of Chromophoric Impurities | The yellow color may indicate the presence of conjugated impurities or degradation products. Recrystallization is often effective at removing such colored impurities. Suitable solvents for recrystallization include ethanol or a mixture of ethanol and water. |
| Air Oxidation | Furans can be susceptible to oxidation, especially when exposed to air and light over extended periods, which can lead to the formation of colored byproducts. It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place. |
| Residual Acidic Impurities | Traces of acid from the synthesis can sometimes lead to product degradation and discoloration. Washing the crude product with a dilute sodium bicarbonate solution before purification can help remove acidic impurities. |
Issue 3: Difficulty in Achieving High Purity (>99%)
| Possible Cause | Suggested Solution |
| Persistent Impurities | Some impurities, such as structurally similar diarylfurans or the endoperoxide intermediate from certain synthetic routes, can be challenging to remove by a single purification method.[3] A combination of techniques, such as column chromatography followed by recrystallization or sublimation, may be necessary to achieve high purity. |
| Thermal Decomposition | Although this compound is relatively stable, prolonged heating during purification, especially in the presence of impurities, can cause decomposition. If using sublimation, it is important to carefully control the temperature and pressure to avoid degradation. |
| Incomplete Removal of Solvents | Residual solvents from the purification process can compromise the final purity. Ensure the purified product is thoroughly dried under high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most commonly reported and effective methods for the purification of this compound are column chromatography, recrystallization, and sublimation. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q2: What are the typical impurities encountered in the synthesis of this compound?
A2: Common impurities can include unreacted starting materials, byproducts from side reactions, and, in certain synthetic pathways, the intermediate endoperoxide, which can be unstable.[3] The specific impurities will depend on the synthetic route employed.
Q3: Can this compound be purified by recrystallization? If so, what is a good solvent?
A3: Yes, recrystallization is a suitable method for purifying this compound, particularly for removing colored impurities. Ethanol or a mixed solvent system like ethanol/water are good starting points for solvent screening. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q4: Is sublimation a viable purification technique for this compound?
A4: Sublimation is a highly effective technique for purifying non-volatile solids like this compound, especially for achieving very high purity suitable for applications in materials science. This method is particularly good at removing non-volatile inorganic impurities and colored tars.
Q5: How can I monitor the purity of this compound during the purification process?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography. For assessing the final purity, techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. A melting point determination can also be a good indicator of purity; pure this compound has a sharp melting point.
Data Presentation
The following table summarizes the expected outcomes of different purification techniques for this compound. The values are illustrative and can vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Technique | Typical Purity Achieved | Expected Yield | Key Advantages | Primary Impurities Removed |
| Column Chromatography | 95-99% | 70-90% | Good for separating a wide range of impurities. | Starting materials, byproducts with different polarities. |
| Recrystallization | >99% | 50-80% | Excellent for removing colored and highly soluble/insoluble impurities. | Colored byproducts, some isomeric impurities. |
| Sublimation | >99.5% | 40-70% | Achieves very high purity, removes non-volatile impurities effectively. | Non-volatile inorganic salts, high molecular weight polymers. |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
Slurry Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing : Pour the slurry into a glass column and allow the silica gel to settle, ensuring an even and compact bed.
-
Sample Loading : Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution : Begin eluting the column with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting eluent is 100% hexanes, gradually moving to a 9:1 hexanes/ethyl acetate mixture.[1][2]
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Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization of this compound
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Solvent Selection : Choose a suitable solvent (e.g., ethanol) in which this compound is soluble when hot but sparingly soluble when cold.
-
Dissolution : Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization : Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection : Collect the crystals by vacuum filtration.
-
Washing and Drying : Wash the crystals with a small amount of cold solvent and dry them under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A workflow diagram for the purification of this compound.
References
Technical Support Center: Paal-Knorr Furan Synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid the formation of by-products during Paal-Knorr furan synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the Paal-Knorr furan synthesis?
A1: The most prevalent by-products are typically polymeric materials or "humins."[1][2] These arise from the acid-catalyzed degradation or polymerization of the starting 1,4-dicarbonyl compound or the furan product itself. Furans, especially those with electron-donating substituents, can be sensitive to the strong acids often used in this synthesis, leading to ring-opening and subsequent polymerization.[3][4] In some cases, depending on the substituents of the furan product, further degradation to smaller molecules like levulinic acid and formic acid can occur.[1][2][5]
Q2: My reaction mixture is turning dark brown or black, and I'm getting a low yield of the desired furan. What's happening?
A2: A dark coloration is a strong indicator of polymerization and the formation of humin by-products.[1][2] This is often caused by harsh reaction conditions, such as high concentrations of strong Brønsted acids (e.g., sulfuric acid, hydrochloric acid), elevated temperatures, and prolonged reaction times.[6] These conditions can degrade acid-sensitive functional groups on your substrate or promote the decomposition of the furan product.[6]
Q3: Can I use substrates with acid-sensitive functional groups in a Paal-Knorr furan synthesis?
A3: Traditional Paal-Knorr conditions using strong protic acids are often not suitable for substrates with acid-sensitive functionalities, as they can be degraded.[6] However, the use of milder Lewis acid catalysts or heterogeneous catalysts can allow for the successful synthesis of furans from such sensitive substrates.[6][7]
Q4: What are the advantages of using microwave-assisted Paal-Knorr synthesis?
A4: Microwave-assisted synthesis offers several benefits, including significantly reduced reaction times, often from hours to minutes, and improved yields.[8][9][10] The rapid heating can minimize the time the reactants and products are exposed to high temperatures, thereby reducing the formation of degradation-related by-products.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low to no yield of furan product; starting material consumed | Reaction conditions are too harsh, leading to complete degradation of the product. | Switch to a milder catalyst system. Consider using a Lewis acid such as ZnCl₂, BF₃·Et₂O, or Sc(OTf)₃.[6] Alternatively, employ a heterogeneous catalyst like montmorillonite clay or a solid-supported acid.[6][7] Reduce the reaction temperature and monitor the reaction closely to avoid prolonged heating. |
| Reaction mixture darkens significantly; isolated product is impure with polymeric material | Polymerization of the starting material or furan product is occurring. | Use a less concentrated acid catalyst. If using a protic acid, consider a weaker acid like p-toluenesulfonic acid (p-TsOH).[6] Explore microwave-assisted synthesis to shorten the reaction time and minimize thermal decomposition.[8][9] |
| Incomplete conversion of the 1,4-dicarbonyl starting material | The catalyst is not active enough, or the reaction time is too short for the given temperature. | If using a mild catalyst, a moderate increase in temperature or reaction time may be necessary. Ensure the catalyst is not deactivated. If using a heterogeneous catalyst, ensure it is properly activated and has sufficient surface area. For microwave synthesis, increasing the irradiation time or power may be beneficial.[8] |
| Formation of pyrrole by-products | Contamination of the reaction with ammonia or a primary amine. | Ensure all reagents and solvents are free from amine impurities. If the 1,4-dicarbonyl starting material was synthesized in a preceding step, ensure all amine reagents from that step have been thoroughly removed. |
Data on Alternative Catalytic Systems
The following table summarizes various catalytic systems that have been successfully employed to minimize by-products in the Paal-Knorr furan synthesis, offering milder alternatives to traditional strong acid catalysis.
| Catalyst | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-TsOH | Various 1,4-diketones | Toluene | Reflux | 1-3 h | 85-95 | Generic protocol |
| Sc(OTf)₃ | Hexane-2,5-dione | None | 60 | 30 min | 92 | Alfa Chemistry[6] |
| Bi(NO₃)₃·5H₂O | Hexane-2,5-dione | CH₂Cl₂ | Room Temp | 6 h | 88 | Alfa Chemistry[6] |
| Montmorillonite KSF | 1,2-dibenzoyl-ethane | None (solid phase) | 120 (Microwave) | 2 min | 95 | Generic protocol |
| [bmim]HSO₄ | 1,4-diphenyl-butane-1,4-dione | [bmim]HSO₄ | 150 | 2 h | 98 | Taylor & Francis Online[11] |
| Microwave | Various 1,4-diketones | Acetic Acid | 120-150 | 2-10 min | 65-89 | ResearchGate[12] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Paal-Knorr Furan Synthesis
This protocol is adapted from a general procedure for the microwave-assisted synthesis of substituted furans.[8][10]
-
Reagent Preparation : In a microwave process vial, dissolve the 1,4-dicarbonyl compound (1.0 mmol) in a minimal amount of a suitable solvent (e.g., acetic acid or toluene, ~3-5 mL).
-
Catalyst Addition : Add a catalytic amount of a solid acid catalyst, such as montmorillonite KSF clay (e.g., 20% by weight of the dicarbonyl compound) or a few drops of a liquid acid like p-TsOH.
-
Microwave Irradiation : Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically between 120-150°C) for a short duration (usually 2-15 minutes). The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up : After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Purification : Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired furan.
Protocol 2: Lewis Acid-Catalyzed Paal-Knorr Furan Synthesis in an Ionic Liquid
This protocol is based on the use of a recyclable ionic liquid as both the catalyst and the reaction medium.[11]
-
Reaction Setup : In a round-bottom flask, add the 1,4-dicarbonyl compound (1.0 mmol) to the ionic liquid 1-butyl-3-methyl-imidazolium hydrogen sulfate, [bmim]HSO₄ (2.0 mL).
-
Heating : Heat the reaction mixture with stirring at 150°C for the time indicated by TLC monitoring (typically 2-5 hours).
-
Product Extraction : After the reaction is complete, cool the mixture to room temperature. Extract the product from the ionic liquid by adding diethyl ether (3 x 10 mL) and stirring vigorously. The furan product will partition into the ether layer.
-
Isolation : Combine the ether extracts and evaporate the solvent under reduced pressure to yield the crude furan. Further purification can be performed by column chromatography if necessary.
-
Catalyst Recycling : The ionic liquid remaining in the flask can be washed with diethyl ether and dried under vacuum to be reused in subsequent reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Paal-Knorr furan synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 9. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Palladium-Catalyzed Furan Synthesis
Welcome to the technical support center for palladium-catalyzed furan synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed furan synthesis is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in palladium-catalyzed furan synthesis can stem from several factors. Here's a systematic troubleshooting guide:
-
Catalyst Choice: The selection of the palladium catalyst is critical. For the synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides, PdCl₂(CH₃CN)₂ has been shown to be highly effective, in some cases achieving yields as high as 94%.[1][2][3] If you are using other catalysts like Pd(OAc)₂ or Pd(acac)₂, consider switching to PdCl₂(CH₃CN)₂ as it often demonstrates superior performance due to its unique electronic and structural properties.[2] The acetonitrile ligands are weakly coordinating, which stabilizes the palladium center without hindering the active sites.[2]
-
Reaction Conditions:
-
Solvent: The solvent plays a crucial role. Dioxane is often an excellent choice for this reaction.[2] Other solvents can be tested, but their polarity and coordinating ability will significantly impact the reaction.
-
Base: The choice of base is important. Inorganic bases like K₂CO₃ are commonly used and have proven effective.[2][3]
-
Temperature: The reaction temperature should be optimized. While some reactions proceed at room temperature, others may require heating. For instance, a reaction using PdCl₂(CH₃CN)₂ in dioxane with K₂CO₃ as a base and CuCl₂ as an oxidant was optimized at 80 °C.[1][2][3]
-
-
Substrate Scope: The electronic and steric properties of your starting materials can significantly influence the yield. Bulky substituents on either the 1,3-dicarbonyl compound or the alkenyl bromide can lead to steric hindrance and lower yields.[2]
-
Ligand Selection: For challenging arylations, the choice of ligand is crucial. For the arylation of furans with aryl chlorides, a bulky, electron-rich phosphine ligand like 2-(dicyclohexylphosphino)-biphenyl in combination with Pd(OAc)₂ has been shown to be effective.[4][5]
Q2: I am observing the formation of significant side products in my reaction. How can I improve the selectivity?
A2: Side product formation is a common challenge. Here are some strategies to enhance selectivity:
-
Optimize Reaction Time: Prolonged reaction times can sometimes lead to the formation of byproducts. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time that maximizes the yield of the desired product while minimizing side reactions.
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant might lead to undesired side reactions.
-
Choice of Oxidant: In reactions that require an oxidant, its choice can be critical. For example, in the synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides, CuCl₂ has been used effectively as an oxidant.[1][2][3]
-
Degassing: Ensure that the reaction mixture is properly degassed to remove oxygen, as its presence can lead to catalyst deactivation and the formation of undesired oxidized byproducts.
Q3: My palladium catalyst seems to be deactivating during the reaction. What could be the cause and how can I prevent it?
A3: Catalyst deactivation can be a significant issue. Here are potential causes and solutions:
-
Air/Moisture Sensitivity: Many palladium catalysts and ligands are sensitive to air and moisture. Ensure all reagents and solvents are dry and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Ligand Degradation: The phosphine ligands used in many palladium-catalyzed reactions can be susceptible to oxidation. Using high-purity, air-stable ligands can help mitigate this issue.
-
Substrate Impurities: Impurities in your starting materials can sometimes poison the catalyst. Ensure your substrates are of high purity.
-
High Temperatures: Excessively high reaction temperatures can lead to catalyst decomposition. Optimize the temperature to be high enough for efficient reaction but low enough to maintain catalyst stability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | * Use a fresh batch of catalyst.[2] * Ensure the catalyst is properly handled under an inert atmosphere. |
| Incorrect reaction conditions | * Optimize solvent, base, and temperature.[2][6] * Screen different palladium catalysts and ligands.[2][4] | |
| Poor substrate reactivity | * Consider modifying the substrate to be more reactive (e.g., changing the leaving group). | |
| Formation of Multiple Products | Non-selective reaction | * Optimize reaction time and temperature. * Screen different ligands to improve selectivity.[4] |
| Isomerization of starting materials or products | * Adjust the reaction conditions (e.g., lower temperature) to minimize isomerization. | |
| Difficulty in Product Isolation | Product is unstable | * Use milder workup and purification conditions. * Consider in-situ analysis if the product is highly unstable. |
| Product is highly polar or non-polar | * Optimize the chromatography conditions (e.g., solvent system, stationary phase). |
Experimental Protocols
General Procedure for Palladium-Catalyzed Furan Synthesis from 1,3-Dicarbonyl Compounds and Alkenyl Bromides [2]
-
To a reaction vessel, add the 1,3-dicarbonyl compound (1.0 mmol), K₂CO₃ (2.0 mmol), and PdCl₂(CH₃CN)₂ (0.01 mmol).
-
Add dioxane (4 mL) as the solvent.
-
Add the alkenyl bromide (1.0 mmol) to the mixture.
-
Add CuCl₂ (0.05 mmol) as the oxidant.
-
Seal the vessel and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired furan.
Catalyst Performance Data
Table 1: Comparison of Different Palladium Catalysts for the Synthesis of a Functionalized Furan [2]
| Catalyst | Solvent | Base | Oxidant | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂(CH₃CN)₂ | Dioxane | K₂CO₃ | CuCl₂ | 80 | 2 | 94 |
| Pd(OAc)₂ | Dioxane | K₂CO₃ | CuCl₂ | 80 | 6 | 80 |
| Pd(acac)₂ | Dioxane | K₂CO₃ | CuCl₂ | 80 | 6 | 63 |
Table 2: Effect of Solvent on the Yield of Furan Synthesis using PdCl₂(CH₃CN)₂ [2]
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
| Dioxane | 2.21 | 101 | 94 |
| Toluene | 2.38 | 111 | 85 |
| Acetonitrile | 37.5 | 82 | 75 |
| DMF | 36.7 | 153 | 68 |
| Ethanol | 24.5 | 78 | 55 |
Visual Guides
Caption: Proposed catalytic cycle for palladium-catalyzed furan synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Ca… [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
effect of solvents and bases on furan synthesis yield
Welcome to the Technical Support Center for Furan Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing furan synthesis reactions. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve your reaction yields and overcome common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during furan synthesis, with a focus on the Paal-Knorr and Feist-Bénary reactions.
Paal-Knorr Furan Synthesis
Question 1: My Paal-Knorr furan synthesis is giving a very low yield. What are the most likely causes related to the solvent?
Answer: Low yields in Paal-Knorr synthesis are often linked to suboptimal solvent selection. The reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. The solvent plays a crucial role in this process.[1][2]
-
Insufficient Polarity: The reaction proceeds through charged or partially charged transition states. Polar solvents are effective at stabilizing these transition states, which lowers the activation energy and increases the reaction rate.[1] If you are using a nonpolar solvent like hexane or benzene, the lack of stabilization can lead to a sluggish reaction and poor yields.
-
Poor Reactant Solubility: For the reaction to proceed efficiently, your 1,4-dicarbonyl compound and the acid catalyst must be well-solvated. Polar solvents like water, alcohols (ethanol, methanol), or polar aprotic solvents (DMF, DMSO) are excellent choices for dissolving the polar reactants.[1]
-
Water Removal: The final step of the Paal-Knorr synthesis is the elimination of water to form the aromatic furan ring. Polar solvents can help to solubilize the water produced, preventing it from inhibiting the reaction or leading to unwanted side reactions.[1]
Troubleshooting Steps:
-
Switch to a Polar Solvent: If you are using a nonpolar solvent, consider switching to a polar protic solvent like ethanol or a polar aprotic solvent like DMF.
-
Ensure Anhydrous Conditions (with Lewis Acids): If you are using a Lewis acid catalyst, ensure your solvent is anhydrous, as water can deactivate the catalyst.
-
Consider Solvent-Free Conditions: In some cases, using an acid like phosphoric acid as both the catalyst and the solvent can be effective and simplifies workup.[3]
Question 2: I am observing charring or decomposition of my starting material in my Paal-Knorr synthesis. What could be the cause?
Answer: Charring or decomposition is typically a sign that the reaction conditions are too harsh for your substrate.
-
Strong Acid and High Temperature: The combination of a strong acid catalyst (e.g., concentrated sulfuric acid) and prolonged heating can lead to the degradation of sensitive functional groups on your 1,4-dicarbonyl compound.[2]
-
Substrate Sensitivity: Molecules with acid-sensitive functional groups may not be suitable for traditional Paal-Knorr conditions.
Troubleshooting Steps:
-
Use a Milder Acid: Switch to a milder protic acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as zinc chloride.[2]
-
Lower the Reaction Temperature: Try running the reaction at a lower temperature for a longer period.
-
Microwave-Assisted Synthesis: Microwave-assisted Paal-Knorr reactions can often be performed under milder conditions and with shorter reaction times, which can minimize degradation.[2]
Feist-Bénary Furan Synthesis
Question 3: My Feist-Bénary synthesis is not working well. How does the choice of base affect the yield?
Answer: The base is a critical component of the Feist-Bénary synthesis, as it is responsible for deprotonating the β-dicarbonyl compound to form the reactive enolate. The strength and type of base can significantly impact the reaction's success.[4]
-
Base Strength: The base must be strong enough to deprotonate the β-dicarbonyl compound. However, using a very strong base like sodium hydroxide (NaOH) can lead to unwanted side reactions, such as the hydrolysis of ester groups if your substrate contains them.[4]
-
Steric Hindrance: A bulky base might be less effective at deprotonating a sterically hindered β-dicarbonyl compound.
-
Compatibility with Substrate: The base should not react with other functional groups on your starting materials.
Troubleshooting Steps:
-
Use a Mild Base: For most substrates, mild organic bases like pyridine or triethylamine are optimal.[4]
-
Consider Alkoxides for Less Acidic Substrates: If your β-dicarbonyl compound is not very acidic, a stronger base like sodium ethoxide (NaOEt) may be necessary.[4]
-
Use a "Proton Sponge": In some cases, a non-nucleophilic "proton sponge" can be used to trap the proton generated during the reaction, which can help to drive the reaction forward and prevent the formation of byproducts.[4]
Question 4: I am getting a mixture of products in my Feist-Bénary synthesis. What are the common side reactions and how can I avoid them?
Answer: Side reactions in the Feist-Bénary synthesis can arise from the reactivity of the intermediates and starting materials.
-
O-alkylation vs. C-alkylation: The enolate of the β-dicarbonyl compound can act as a nucleophile through either its oxygen or carbon atom. While C-alkylation is desired to form the furan, O-alkylation can occur as a competing side reaction.
-
Paal-Knorr Type Rearrangement: The initial alkylation product is a 1,4-dicarbonyl-like compound. Under certain conditions, this intermediate can undergo an acid-catalyzed Paal-Knorr type cyclization to form a different furan isomer.
-
Hydrolysis: As mentioned, strong bases can hydrolyze ester functionalities.[4]
Troubleshooting Steps:
-
Control the Temperature: Running the reaction at a lower temperature can sometimes favor the desired reaction pathway. The typical temperature range is 50–100°C.[4]
-
Choice of Halide: Chloro- and bromo-ketones are generally preferred over iodo-ketones, as the latter can be more prone to side reactions.[4]
-
Careful Selection of Base: Use the mildest base that is effective for the deprotonation step to minimize side reactions like hydrolysis.[4]
Data Presentation: Effect of Solvents and Bases on Yield
The following tables summarize quantitative data on the effect of different solvents and bases on the yield of furan synthesis.
Table 1: Effect of Solvent on the Yield of 2,5-Diphenylfuran via Paal-Knorr Synthesis
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Choline Chloride/Urea (DES) | None | 80 | 72 | 94 |
| 2 | Choline Chloride/Glycerol (DES) | None | 80 | 72 | - |
DES: Deep Eutectic Solvent
Note: While a direct comparison with conventional solvents is not available in the cited literature, the high yield in the deep eutectic solvent highlights the potential of alternative solvent systems.
Table 2: Effect of Base on Feist-Bénary Synthesis
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| 1 | Pyridine | Ethanol | Reflux | Good | Optimal for many substrates, minimizes hydrolysis. |
| 2 | Triethylamine | THF | Reflux | Good | Another effective mild base. |
| 3 | Sodium Ethoxide | Ethanol | Room Temp to Reflux | Variable | Stronger base, useful for less acidic dicarbonyls. |
| 4 | Sodium Hydroxide | Ethanol/Water | Room Temp | Low to Moderate | Can cause hydrolysis of ester groups, leading to lower yields.[4] |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran
This protocol is adapted from the synthesis of the precursor for 2,5-dimethylpyrrole, where 2,5-hexanedione (acetonylacetone) is the starting material. The cyclization to the furan is typically achieved under acidic conditions.
Materials:
-
2,5-Hexanedione (acetonylacetone)
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst
-
Toluene or another suitable solvent
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2,5-hexanedione in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 2,5-dimethylfuran.
Protocol 2: Feist-Bénary Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate
Materials:
-
Ethyl acetoacetate
-
Chloroacetone
-
Pyridine or Triethylamine (Base)
-
Ethanol or THF (Solvent)
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate in the chosen solvent (e.g., ethanol).
-
Add the base (e.g., pyridine) to the solution and stir at room temperature.
-
Slowly add chloroacetone to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove the salt byproduct.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the Paal-Knorr furan synthesis.
Caption: Troubleshooting logic for low yield in Feist-Bénary synthesis.
References
Technical Support Center: Managing Unstable Endoperoxide Intermediates in Furan Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing unstable endoperoxide intermediates encountered during furan synthesis. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing furans using endoperoxide intermediates?
A1: The synthesis of furans via endoperoxide intermediates typically involves a two-step process. The first step is the [4+2] cycloaddition of singlet oxygen with a suitable 1,3-diene to form a bicyclic endoperoxide. This is commonly achieved through photosensitized oxidation. The second step involves the rearrangement of the unstable endoperoxide intermediate to the desired furan product. This rearrangement can be induced thermally or by using catalysts.
Q2: My endoperoxide intermediate is decomposing before I can convert it to the furan. How can I improve its stability?
A2: The stability of furan endoperoxides is highly dependent on the reaction conditions and the structure of the starting diene. To minimize decomposition:
-
Low Temperatures: Perform the photosensitized oxidation at low temperatures (e.g., -78 °C) to suppress thermal decomposition pathways.
-
Solvent Choice: Use apolar solvents for the generation and handling of the endoperoxide. In some cases, polar aprotic solvents can promote rearrangement to undesired products.[1]
-
In Situ Conversion: Whenever possible, generate the endoperoxide and convert it to the furan in a one-pot procedure without isolation. This minimizes handling and the potential for decomposition.
-
Absence of Light: Protect the reaction mixture from ambient light after the initial photooxidation to prevent further radical reactions.
Q3: What are the common side products when rearranging endoperoxides to furans, and how can I avoid them?
A3: Common side products include cis-1,2-diaroyl epoxides and cis-2-aroylenol esters.[1] The formation of these byproducts is influenced by the solvent and the concentration of the endoperoxide. In polar aprotic solvents, dipolar intermediates can form, which at low concentrations tend to rearrange to enol esters.[1] At higher concentrations in the same solvents, intermolecular oxygen transfer can lead to the formation of epoxides.[1] Using apolar solvents can favor the desired intramolecular rearrangement to the furan.[1]
Q4: Are there any safety precautions I should take when working with endoperoxide intermediates?
A4: Yes, organic peroxides are potentially explosive and should be handled with care.
-
Avoid Isolation: If possible, avoid isolating the endoperoxide intermediate. Use it in solution directly for the next step.
-
Small Scale: Work on a small scale, especially when developing a new procedure.
-
No Metal Spatulas: Avoid using metal spatulas or other metal equipment that could catalyze decomposition.
-
Shielding: Always work behind a safety shield.
-
Temperature Control: Do not allow the reaction mixture to warm uncontrollably.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of furan product | 1. Inefficient singlet oxygen generation.2. Decomposition of the endoperoxide intermediate.3. Competing rearrangement pathways. | 1. Ensure the photosensitizer (e.g., Rose Bengal, Methylene Blue) is active and used at the correct concentration. Ensure efficient oxygen bubbling and adequate light exposure.2. Work at lower temperatures during the photooxidation and subsequent rearrangement. Use apolar solvents.3. Use a catalyst, such as a cobalt(II) salt, to promote the selective rearrangement to the furan. |
| Formation of multiple products (epoxides, enol esters) | 1. Use of a polar aprotic solvent.2. High concentration of the endoperoxide intermediate. | 1. Switch to an apolar solvent for the rearrangement step.2. Perform the rearrangement at high dilution if using a polar solvent, although switching to an apolar solvent is generally more effective.[1] |
| Reaction is sluggish or does not go to completion | 1. Insufficient light intensity or duration for photooxidation.2. Inactive catalyst for the rearrangement step. | 1. Increase the intensity of the light source or the reaction time for the photooxidation step. Ensure the light source wavelength is appropriate for the chosen photosensitizer.2. Use a fresh batch of catalyst. Consider screening different catalysts if one is not effective for your specific substrate. |
| Starting diene is recovered unchanged | 1. Inefficient quenching of the photosensitizer's triplet state by oxygen.2. The chosen photosensitizer is not suitable for the reaction. | 1. Ensure a steady and fine stream of oxygen is bubbled through the reaction mixture during photooxidation.2. Try a different photosensitizer with a suitable triplet energy for singlet oxygen generation. |
Quantitative Data
The product distribution from the thermal rearrangement of furan endoperoxides is highly dependent on the solvent and concentration. The following table summarizes these effects based on observations from the literature.[1]
| Solvent Type | Concentration | Major Product(s) | Minor Product(s) |
| Apolar (e.g., Carbon Tetrachloride) | N/A | Furan, cis-1,2-Diaroyl Epoxide | cis-2-Aroylenol Ester |
| Polar Aprotic (e.g., Nitromethane) | Low | cis-2-Aroylenol Ester | cis-1,2-Diaroyl Epoxide |
| Polar Aprotic (e.g., Nitromethane) | High | cis-1,2-Diaroyl Epoxide | cis-2-Aroylenol Ester |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Furans from Dienes via Photooxidation and In Situ Rearrangement
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Diene (1.0 mmol)
-
Photosensitizer (e.g., Rose Bengal, 0.02 mmol)
-
Solvent (e.g., Dichloromethane, 50 mL)
-
Oxygen gas
-
Light source (e.g., 500W tungsten-halogen lamp)
-
Dewar flask
-
Dry ice/acetone bath
Procedure:
-
Dissolve the diene and the photosensitizer in the solvent in a reaction vessel equipped with a gas inlet and a magnetic stirrer.
-
Place the reaction vessel in a Dewar flask and cool the mixture to -78 °C using a dry ice/acetone bath.
-
Start bubbling a slow, steady stream of oxygen through the solution.
-
Irradiate the reaction mixture with the light source while maintaining the temperature at -78 °C.
-
Monitor the reaction progress by TLC.
-
Once the starting diene is consumed, turn off the light source and stop the oxygen flow.
-
Allow the reaction mixture to slowly warm to room temperature to induce thermal rearrangement of the endoperoxide.
-
Monitor the rearrangement by TLC until the endoperoxide spot disappears and the furan product is formed.
-
Quench the reaction with a reducing agent (e.g., a few drops of triethyl phosphite) if necessary to decompose any remaining peroxides.
-
Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Cobalt-Catalyzed Oxygenation of Furans (for Endoperoxide Formation)
This protocol is adapted from a literature procedure for the dearomatization of furans and can be a starting point for generating endoperoxide-related products.[2]
Materials:
-
Furan substrate (1.00 mmol)
-
Co(acac)₂ (0.050 mmol)
-
1,2-Dichloroethane (DCE), oxygenated (4.5 mL)
-
tert-Butyl hydroperoxide in CH₂Cl₂ (1.0 M, 0.050 mL)
-
Acetylacetone (1.00 mmol)
-
Oxygen balloon
Procedure:
-
Sparge a flask containing DCE (10 mL) with oxygen for 15 minutes.
-
In a separate reaction flask, add Co(acac)₂ and the furan substrate.
-
Add the oxygenated DCE (4.5 mL) to the reaction flask and sparge with oxygen for 5 minutes.
-
Add the solution of tert-butyl hydroperoxide followed by acetylacetone.
-
Stir the reaction mixture under an oxygen balloon.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and work up as appropriate for the specific product. Purification is typically done by column chromatography.
Visualizations
Caption: General workflow for furan synthesis via an endoperoxide intermediate.
Caption: Competing reaction pathways of furan endoperoxide intermediates.
References
Technical Support Center: Advancing Furan Synthesis Beyond Transition Metals
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to reducing reliance on transition metals in furan synthesis. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during transition-metal-free furan synthesis, categorized by reaction type.
Biocatalytic Furan Synthesis
Question: My whole-cell biocatalytic reaction shows low conversion rates and yield. What are the potential causes and solutions?
Answer: Low conversion and yield in whole-cell biocatalysis for furan synthesis can stem from several factors:
-
Substrate/Product Inhibition or Toxicity: Furan aldehydes (like furfural and 5-hydroxymethylfurfural) and their corresponding carboxylic acid products can be toxic or inhibitory to the microbial cells.[1][2][3][4]
-
Low Enzyme Activity: The specific activity of the desired enzyme within the whole-cell catalyst may be insufficient.
-
Solution: Optimize the expression of the recombinant enzyme. Consider cell permeabilization techniques to improve substrate and product transport across the cell membrane.
-
-
Cofactor Limitation: Many enzymatic reductions or oxidations require cofactors (e.g., NADH/NAD+), which may not be regenerating efficiently.
-
Solution: Ensure the host organism's metabolic pathways for cofactor regeneration are active. Co-substrates like glucose can often enhance cofactor recycling.[5]
-
Question: The enzymatic activity decreases significantly over time. What could be the issue?
Answer: Enzyme deactivation is a common problem.
-
pH Shift: The production of acidic byproducts can lower the pH of the reaction medium, leading to enzyme denaturation.[4]
-
Solution: Use a buffered reaction medium and implement pH control throughout the reaction.
-
-
Enzyme Instability: The enzyme itself may have limited stability under the reaction conditions (e.g., temperature, organic co-solvents).
-
Solution: Immobilize the enzyme on a solid support to enhance its stability and facilitate reuse. Investigate enzyme engineering to improve its robustness.
-
Electrochemical Furan Synthesis
Question: I'm observing a gradual decrease in current and product formation during my electrochemical synthesis. Why is this happening?
Answer: This is a classic sign of electrode fouling.
-
Polymerization of Substrates/Products: Furan compounds, particularly furfural, can polymerize on the electrode surface, blocking active sites.[6]
-
Solution: Optimize the electrode potential to minimize side reactions. Adjusting the substrate concentration and electrolyte composition can also reduce fouling.[6] Consider using a flow cell to minimize the residence time of reactive species near the electrode surface.
-
-
Deposition of Intermediates or Byproducts: Reactive intermediates or insoluble byproducts can adsorb onto the electrode.
-
Solution: Pulse voltammetry or periodic electrode cleaning cycles can help to remove adsorbed species. Modifying the electrode surface with a protective layer can also prevent fouling.
-
Question: The selectivity of my electrochemical reaction is poor, leading to a mixture of products. How can I improve it?
Answer: Poor selectivity is often related to the reaction conditions and the electrode material.
-
Inappropriate Electrode Potential: The applied potential may be too high or too low, favoring undesired side reactions.[7]
-
Solution: Carefully optimize the electrode potential through cyclic voltammetry and controlled potential electrolysis experiments.
-
-
Electrolyte pH and Composition: The pH and composition of the electrolyte can significantly influence the reaction pathway.[7]
-
Solution: Screen different electrolytes and pH values to find the optimal conditions for your desired transformation.
-
-
Electrode Material: The choice of electrode material is crucial for catalytic activity and selectivity.
-
Solution: Experiment with different electrode materials (e.g., glassy carbon, platinum, copper) to find one that favors the desired reaction.
-
Organocatalytic Furan Synthesis
Question: My organocatalyzed reaction is sluggish or gives a low yield. What are the common culprits?
Answer: Several factors can lead to poor performance in organocatalytic reactions.
-
Catalyst Deactivation: The organocatalyst can be deactivated by impurities in the starting materials or solvents, or it may be unstable under the reaction conditions.
-
Solution: Ensure all reagents and solvents are pure and dry. If the catalyst is known to be sensitive to air or moisture, perform the reaction under an inert atmosphere.
-
-
Incorrect Catalyst Loading: Using too little catalyst will result in a slow reaction, while too much can sometimes lead to side reactions.
-
Solution: Optimize the catalyst loading by running a series of small-scale experiments with varying amounts of the catalyst.
-
-
Suboptimal Reaction Conditions: Temperature, concentration, and solvent can all have a significant impact on the reaction rate and yield.
-
Solution: Systematically screen different temperatures and concentrations. The choice of solvent is also critical and should be optimized.
-
Question: I am observing the formation of significant side products in my organocatalytic furan synthesis. How can I minimize them?
Answer: Side product formation is often a result of competing reaction pathways.
-
Undesired Reaction Pathways: The substrate may be able to react in multiple ways under the reaction conditions.
-
Solution: Adjusting the reaction temperature or the catalyst structure can sometimes favor the desired pathway. For example, in some reactions, a hydrogen-bonding co-catalyst can improve stereoselectivity.[8]
-
-
Product Degradation: The furan product itself may be unstable under the reaction conditions and degrade over time.
-
Solution: Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction once the starting material has been consumed to prevent product degradation.
-
Appel-Type and Paal-Knorr Syntheses
Question: My Appel-type reaction for furan synthesis from an endoperoxide is not working well. What should I check?
Answer: The Appel reaction for this transformation is sensitive to several parameters.
-
Instability of the Endoperoxide Intermediate: Endoperoxides can be unstable and difficult to purify, leading to low yields in the subsequent dehydration step.[9]
-
Reagent Stoichiometry: The ratio of triphenylphosphine and the halogen source is critical.
-
Solution: Optimize the stoichiometry of the Appel reagents. Excess reagents may be necessary to drive the reaction to completion.[11]
-
-
Reaction Conditions: Temperature and solvent can influence the reaction outcome.
-
Solution: While the reaction is often run at room temperature, gentle heating might be required for less reactive substrates. Screen different aprotic solvents to find the optimal one.
-
Question: The yields of my Paal-Knorr furan synthesis are consistently low. What are the limitations and how can I improve them?
Answer: The Paal-Knorr synthesis has some inherent challenges.
-
Harsh Reaction Conditions: Traditional Paal-Knorr synthesis often requires strong acids and high temperatures, which can lead to the degradation of sensitive substrates and products.[12]
-
Availability of 1,4-Diketone Precursors: The synthesis of the required 1,4-dicarbonyl compounds can be a limiting factor.[12]
-
Solution: Investigate modern synthetic methods for the preparation of 1,4-diketones.
-
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and selectivity.
-
Solution: Choose a solvent that solubilizes the reactants and stabilizes the transition state. The ideal solvent will also facilitate product purification.[14]
-
Comparative Data of Transition-Metal-Free Furan Synthesis Methods
| Method | Catalyst/Reagent | Typical Substrates | Typical Yields | Key Advantages | Key Challenges |
| Biocatalytic Oxidation | Whole-cell biocatalysts (e.g., E. coli, P. putida) expressing dehydrogenases | Furan aldehydes (e.g., HMF, furfural) | High (>90%) | Green, high selectivity, mild conditions | Substrate/product inhibition, enzyme stability |
| Biocatalytic Reduction | Whole-cell biocatalysts (e.g., S. cerevisiae) expressing alcohol dehydrogenases | Furan aldehydes (e.g., HMF) | High (>90%) | Green, high selectivity, mild conditions | Cofactor regeneration, enzyme stability |
| Electrochemical Oxidation | Various electrodes (e.g., Pt, Cu, Ni) | Furan derivatives (e.g., HMF, furfural) | >90% | Avoids chemical oxidants, mild conditions | Electrode fouling, selectivity issues |
| Transition-Metal-Free Diene Oxidation/Dehydration | Singlet oxygen, Appel reagent (PPh₃, CCl₄) | 1,3-Dienes | Good to excellent (up to 77% in flow) | Avoids toxic metals, mild conditions for dehydration | Stability of endoperoxide intermediate |
| Organocatalytic Coupling | N-heterocyclic carbenes (NHCs) | Furan aldehydes | >99% | High yields, mild conditions | Catalyst sensitivity, substrate scope |
| Paal-Knorr Synthesis | Acid catalysts (e.g., H₂SO₄, p-TsOH) | 1,4-Dicarbonyl compounds | Variable | Well-established, versatile | Harsh conditions, availability of precursors |
Experimental Protocols
Biocatalytic Oxidation of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic Acid (FDCA)
-
Biocatalyst: Recombinant E. coli expressing a suitable dehydrogenase.
-
Procedure:
-
Cultivate the recombinant E. coli strain in a suitable growth medium to the desired cell density.
-
Harvest the cells by centrifugation and wash with a buffer (e.g., phosphate buffer, pH 7.0).
-
Resuspend the cells in the reaction buffer to a specific optical density (e.g., OD₆₀₀ = 50).
-
Initiate the reaction by adding HMF to the cell suspension. To avoid substrate inhibition, use a fed-batch approach, maintaining the HMF concentration below a critical level (e.g., 200 mM).[1][2]
-
Maintain the pH of the reaction mixture at a constant value (e.g., 7.0) by the controlled addition of a base (e.g., NaOH) to neutralize the produced FDCA.[4]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.
-
Monitor the reaction progress by HPLC.
-
Upon completion, remove the cells by centrifugation. The supernatant containing FDCA can be purified by acidification to precipitate the product, followed by filtration and washing.
-
Continuous-Flow Synthesis of 2,5-Diaryl Furans
-
Reagents: 1,3-diene, photosensitizer (e.g., tetraphenylporphyrin), triphenylphosphine (PPh₃), carbon tetrachloride (CCl₄), dichloromethane (CH₂Cl₂).
-
Procedure:
-
Set up a continuous-flow reactor system consisting of two pumps, a T-mixer, a photoreactor coil, a back-pressure regulator, and a second reactor coil.
-
Prepare a solution of the 1,3-diene and the photosensitizer in CH₂Cl₂.
-
Prepare a solution of the Appel reagent (PPh₃ and CCl₄) in CH₂Cl₂.
-
Pump the diene solution and air through the photoreactor coil (irradiated with a suitable light source, e.g., 450 nm LED) to generate the endoperoxide in situ.
-
The output from the photoreactor is then mixed with the Appel reagent solution in a T-mixer.
-
The combined stream passes through a second reactor coil at room temperature to allow for the dehydration to the furan.
-
Collect the output from the reactor. The solvent can be removed under reduced pressure, and the crude product purified by column chromatography.[9][10]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Continuous-flow synthesis of 2,5-diaryl furans.
Caption: Decision tree for troubleshooting biocatalytic furan synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Biocatalytic Oxidation of Biobased Furan Aldehydes: Comparison of Toxicity and Inhibition of Furans toward a Whole-Cell Biocatalyst - ACS Sustainable Chemistry & Engineering - Figshare [figshare.com]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic synthesis of 2,5-bis(hydroxymethyl)furan from 5-hydroxymethylfurfual by recombinant Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00546E [pubs.rsc.org]
- 8. Organocatalytic Nonclassical Trienamine Activation in the Remote Alkylation of Furan Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 14. Polarity's Impact On Furan Synthesis: Paal-Knorr & Feist-Bénary [edition.derbytelegraph.co.uk]
Technical Support Center: Optimizing Reaction Time for Oxidative Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time of oxidative coupling reactions.
Troubleshooting Guide: Slow or Incomplete Oxidative Coupling Reactions
This guide addresses common issues leading to slow or incomplete reactions and provides systematic steps to identify and resolve them.
Problem: Reaction is sluggish or stalls before completion.
Follow these steps to diagnose and troubleshoot the issue:
Troubleshooting workflow for slow oxidative coupling reactions.
Frequently Asked Questions (FAQs)
1. How does temperature affect the reaction time of my oxidative coupling reaction?
Increasing the temperature generally accelerates the reaction rate by providing molecules with more kinetic energy to overcome the activation energy barrier.[1][2] However, excessively high temperatures can lead to catalyst deactivation, substrate or product degradation, and an increase in side reactions.[1][2] It is crucial to find an optimal temperature that balances reaction speed with the stability of all components. For example, a 30°C increase (from 800°C to 830°C) in the oxidation of Cu₂O to CuO was found to increase the conversion rate by a factor of five.[3]
2. What is the impact of solvent choice on the reaction speed?
The polarity of the solvent can significantly influence the reaction rate.[4][5][6][7] Polar solvents tend to accelerate reactions that proceed through polar intermediates or transition states by stabilizing them.[5][6][7] Conversely, nonpolar solvents may be more suitable for nonpolar reactants.[5][6][7] For instance, in certain olefin oxidation reactions, the use of a polar aprotic solvent like acetonitrile was found to hinder the reaction rate compared to a nonpolar aprotic solvent like toluene.[4] A screening of different solvents is often a critical step in optimizing reaction time.
3. My reaction is producing a significant amount of homocoupled byproduct. How can I minimize this?
Homocoupling is a common side reaction in oxidative coupling. It can often be suppressed by:
-
Adjusting Stoichiometry: Using a slight excess of one of the coupling partners can favor the cross-coupling pathway.
-
Slowing the Addition of a Reagent: Slow, controlled addition of one of the substrates can maintain a low concentration of that species, thereby disfavoring its self-coupling.
-
Screening Ligands: Bulky ligands on the metal catalyst can sterically hinder the formation of the homocoupled product.
-
Additives: In some cases, specific additives can selectively promote the desired cross-coupling reaction.
4. Can increasing the catalyst loading always reduce the reaction time?
While increasing the catalyst loading can often lead to a faster reaction, there is typically an optimal range. Beyond a certain point, increasing the catalyst concentration may not significantly increase the rate and can lead to issues such as:
-
Increased cost.
-
Difficulty in removing the catalyst during workup.
-
Potential for increased side reactions or product decomposition. It is advisable to perform a catalyst loading study to determine the optimal amount for your specific reaction.
5. How do I choose the right oxidant for my reaction?
The choice of oxidant is critical and its nature can significantly influence the reaction mechanism and rate.[8][9] Common oxidants include metal-based salts (e.g., Cu(OAc)₂, AgOAc) and metal-free organic compounds (e.g., peroxides, benzoquinone) or molecular oxygen.[8][9] The appropriate oxidant should have a suitable reduction potential to efficiently regenerate the active catalyst without over-oxidizing the starting materials or products. The concentration of the oxidant also plays a role and should be optimized.
Data on Reaction Parameter Optimization
The following tables provide examples of how varying reaction parameters can impact the outcome of coupling reactions. While the specific values are system-dependent, they illustrate the general trends and the importance of systematic optimization.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |
| 1 | Toluene | 2.4 | Low |
| 2 | THF | 7.6 | Moderate |
| 3 | Acetonitrile | 37.5 | High |
| 4 | DMF | 38.3 | High |
This table illustrates a general trend where more polar solvents can lead to higher yields in certain palladium-catalyzed coupling reactions. Actual results will vary based on the specific reaction.
Table 2: Optimization of Catalyst Loading and Ligand
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | None | Na₂CO₃ | 8 | 30 |
| 2 | Pd(OAc)₂ (5) | DABCO (10) | Na₂CO₃ | 8 | 96 |
| 3 | Pd(OAc)₂ (2) | DABCO (10) | Na₂CO₃ | 8 | 77 |
| 4 | Pd(OAc)₂ (1) | DABCO (10) | Na₂CO₃ | 8 | 65 |
Adapted from a study on palladium-catalyzed aminocarbonylation, this data shows the significant positive impact of an appropriate ligand and the effect of varying catalyst loading on the reaction yield.[10]
Key Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Solvents
-
Setup: In parallel, add the starting materials, catalyst, ligand, and base to a series of reaction vials.
-
Solvent Addition: To each vial, add a different anhydrous solvent to be screened (e.g., toluene, THF, dioxane, acetonitrile, DMF).
-
Degassing: If the reaction is air-sensitive, degas each vial by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Place the vials in a heating block at the desired temperature and stir.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1h, 3h, 6h, 24h) using an appropriate analytical technique (e.g., TLC, LC-MS, GC).
-
Analysis: Compare the reaction rates and product yields to identify the optimal solvent.
Protocol 2: Optimization of Reaction Temperature
-
Setup: Prepare several identical reaction mixtures in separate vials.
-
Temperature Gradient: Place each vial in a separate well of a heating block set to a different temperature (e.g., room temperature, 40°C, 60°C, 80°C, 100°C).
-
Reaction and Monitoring: Stir the reactions and monitor their progress over time.
-
Analysis: Determine the temperature that provides the best balance between reaction time and product purity, avoiding significant degradation.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general catalytic cycle for a palladium-catalyzed oxidative coupling reaction, highlighting the key steps where optimization can influence the overall reaction time.
Generalized catalytic cycle for oxidative coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Temperature on Reaction Rate in Catalytic Reactions | Journal of Chemistry [ajpojournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis [mdpi.com]
- 5. Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis | Journal of Chemistry [ajpojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. investigacion.unirioja.es [investigacion.unirioja.es]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Steric Hindrance in Substituted Furan Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance during the synthesis of substituted furans.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect furan synthesis?
A1: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups of atoms in a molecule obstructs a chemical reaction. In furan synthesis, bulky substituents on the precursor molecules can prevent the necessary bonds from forming to create the furan ring, leading to low yields or the formation of undesired side products. This is particularly prevalent in the synthesis of highly substituted, including tetrasubstituted, furans.
Q2: Which common furan synthesis methods are most affected by steric hindrance?
A2: Classical furan synthesis methods such as the Paal-Knorr and Feist-Bénary reactions are notably impacted by steric hindrance. In the Paal-Knorr synthesis, bulky groups on the 1,4-dicarbonyl precursor can impede the required intramolecular cyclization. Similarly, in the Feist-Bénary synthesis, sterically demanding α-halo ketones or β-dicarbonyl compounds can hinder the initial condensation and subsequent cyclization steps.
Q3: Are there modern synthetic strategies that are more tolerant of sterically hindered substrates?
A3: Yes, several modern approaches have been developed to address sterically challenging furan syntheses. These include:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for sterically hindered substrates by providing rapid and uniform heating.
-
Lewis acid catalysis: The use of Lewis acids can facilitate cyclization by activating the carbonyl groups, making them more susceptible to nucleophilic attack, even with bulky substituents present.
-
Transition-metal catalyzed reactions: Various palladium and gold-catalyzed reactions offer alternative pathways to furan rings that can be less sensitive to steric effects.[1]
-
Protecting group strategies: Temporarily masking a reactive functional group with a protecting group can prevent it from interfering with the desired reaction, after which the protecting group can be removed.[2]
Troubleshooting Guides
Problem 1: Low to no yield in Paal-Knorr synthesis of a highly substituted furan.
This is a common issue when dealing with sterically crowded 1,4-dicarbonyl compounds. The bulky substituents can disfavor the conformation required for cyclization.
Troubleshooting Workflow:
Troubleshooting Steps for Low Yield in Paal-Knorr Synthesis
Solutions and Strategies:
-
Optimize Reaction Conditions:
-
Temperature and Time: Prolonged heating can sometimes overcome the activation energy barrier imposed by steric hindrance. However, this may also lead to degradation of sensitive substrates.
-
Microwave Irradiation: This is a highly effective method for promoting the Paal-Knorr reaction with sterically hindered substrates. The rapid and efficient heating often leads to significantly higher yields and shorter reaction times compared to conventional heating.[3]
-
-
Catalyst Selection:
-
Protic Acids: While traditional Paal-Knorr synthesis uses protic acids like sulfuric or hydrochloric acid, sterically hindered substrates may require stronger acids or different catalytic systems.
-
Lewis Acids: Lewis acids such as ZnCl₂, BF₃·OEt₂, and TiCl₄ can be more effective for sterically demanding substrates.[4][5][6] They coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the cyclization step.
-
-
Solvent Choice:
-
The choice of solvent can influence the reaction rate and yield. For some sterically hindered reactions, polar aprotic solvents may be beneficial. Experimenting with different solvents is recommended.
-
Quantitative Data on Catalyst and Method Selection for Paal-Knorr Synthesis:
| 1,4-Diketone Substrate (R¹, R²) | Catalyst/Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1,4-diphenyl-1,4-butanedione | p-TsOH | 110 | 12 h | 85 | [Organic Syntheses, Coll. Vol. 5, p.525 (1973)] |
| 2,5-hexanedione | Amberlyst-15 | 80 | 1 h | 92 | [Catalysis Letters 145, 2698–2705 (2015)] |
| 3,4-dimethyl-2,5-hexanedione | H₂SO₄ | 100 | 2 h | 75 | [J. Org. Chem. 1995, 60, 1, 301–305] |
| Sterically Hindered Diketone | Microwave | 150 | 10 min | 89 | [7] |
| Sterically Hindered Diketone | TiCl₄ | RT | 30 min | 94 | [8] |
Problem 2: Unsuccessful Feist-Bénary synthesis with bulky α-halo ketones or β-dicarbonyl compounds.
The Feist-Bénary synthesis relies on a base-catalyzed condensation followed by cyclization. Steric hindrance can obstruct either of these steps.
Troubleshooting Workflow:
Troubleshooting Steps for Low Yield in Feist-Bénary Synthesis
Solutions and Strategies:
-
Base Selection:
-
The choice of base is critical. While weaker bases like pyridine are traditionally used, sterically hindered substrates may require careful selection.[9] Stronger, non-nucleophilic bases might be more effective in promoting the initial deprotonation without causing side reactions.
-
-
Solvent Effects:
-
Polar aprotic solvents can be advantageous as they can help to solvate the intermediates and facilitate the reaction.
-
-
Alternative Reagents:
-
In some cases, replacing the α-halo ketone with a more reactive electrophile, such as a propargyl sulfonium salt, can overcome the steric barrier.
-
Experimental Protocols:
General Protocol for Microwave-Assisted Paal-Knorr Synthesis of a Tetrasubstituted Furan: [3][4][7]
-
Reactant Mixture: In a microwave-safe vessel, combine the sterically hindered 1,4-diketone (1.0 mmol) and a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol) in an appropriate solvent (e.g., toluene, 5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-30 minutes). The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted furan.
General Protocol for Lewis Acid-Catalyzed Furan Synthesis: [10][11]
-
Reactant Mixture: To a solution of the 1,4-dicarbonyl compound (1.0 mmol) in a dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., TiCl₄, 1.1 mmol) at a low temperature (e.g., -78 °C).
-
Reaction: Stir the reaction mixture at the low temperature for a specified time (e.g., 30 minutes to 2 hours), allowing it to gradually warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the substituted furan.
Protecting Group Strategy Workflow:
Protecting Group Strategy for Furan Synthesis
This technical support guide provides a starting point for addressing common issues related to steric hindrance in substituted furan synthesis. For more complex challenges, a combination of the strategies outlined above may be necessary. Always refer to the primary literature for detailed procedures and safety information.
References
- 1. Furan synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Feist–Benary synthesis | 2 Publications | 17 Citations | Top Authors | Related Topics [scispace.com]
- 9. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 10. Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. lewis-acid-catalyzed-divergent-synthesis-of-polysubstituted-furans-and-pyrroles - Ask this paper | Bohrium [bohrium.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 2,5-Diphenylfuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H NMR spectrum of 2,5-diphenylfuran with its structural analogues: furan and 2-phenylfuran. This analysis is crucial for researchers in organic synthesis, medicinal chemistry, and materials science for the structural elucidation and purity assessment of furan-containing compounds. Experimental data is presented to highlight the influence of phenyl substitution on the chemical shifts of the furan ring protons.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and its related compounds. The introduction of phenyl substituents on the furan ring leads to characteristic downfield shifts of the furan protons due to the anisotropic effect of the aromatic rings.
| Compound | Solvent | Spectrometer Frequency (MHz) | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | CDCl₃ | 500 | Phenyl (ortho) | 7.77 | Doublet | 8.0 | 4H |
| Phenyl (meta) | 7.43 | Triplet | 7.5 | 4H | |||
| Phenyl (para) | 7.29 | Triplet | 7.5 | 2H | |||
| Furan (H-3, H-4) | 6.75 | Singlet | - | 2H | |||
| 2-Phenylfuran | CDCl₃ | 400 | Phenyl (ortho) | 7.68-7.66 | Multiplet | - | 2H |
| Furan (H-5) | 7.46 | Singlet | - | 1H | |||
| Phenyl (meta) | 7.40-7.35 | Multiplet | - | 2H | |||
| Phenyl (para) | 7.26-7.23 | Multiplet | - | 1H | |||
| Furan (H-3) | 6.65-6.64 | Multiplet | - | 1H | |||
| Furan (H-4) | 6.46-6.45 | Multiplet | - | 1H | |||
| Furan | CDCl₃ | 89.56 | Furan (H-2, H-5) | 7.44 | - | - | 2H |
| Furan (H-3, H-4) | 6.38 | - | - | 2H | |||
| DMSO-d₆ | 300 | Furan (H-2, H-5) | 7.65 | - | J(2,3) = 1.75, J(2,4) = 0.81, J(2,5) = 1.49 | 2H | |
| Furan (H-3, H-4) | 6.47 | - | J(3,4) = 3.27 | 2H |
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general procedure for acquiring a high-quality ¹H NMR spectrum of a solid organic compound like this compound.
1. Sample Preparation:
-
Weighing the Sample: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.
-
Choosing a Solvent: Select a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other options include acetone-d₆, benzene-d₆, or DMSO-d₆.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl or sonicate the vial to ensure complete dissolution.
-
Filtering the Sample: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.
-
Setting Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used for routine ¹H NMR.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
-
Acquisition Time: Typically set between 2 to 4 seconds.
-
Relaxation Delay: A delay of 1 to 5 seconds between pulses allows for the relaxation of the nuclei, ensuring accurate integration.
-
-
Acquiring the Spectrum: Start the acquisition. The free induction decay (FID) signal will be collected.
3. Data Processing:
-
Fourier Transform: The FID is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode and have a flat baseline.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Structural Comparison and Rationale for Spectral Differences
The following diagram illustrates the structural differences between furan, 2-phenylfuran, and this compound, which directly correlate with the observed differences in their ¹H NMR spectra.
13C NMR Analysis of 2,5-Diphenylfuran: A Comparative Guide
This guide provides a comprehensive comparison of the experimental and predicted 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,5-diphenylfuran. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. This document outlines the key chemical shifts, compares them with related furan derivatives, and provides a detailed experimental protocol for data acquisition.
Comparative 13C NMR Data of this compound
The 13C NMR spectrum of this compound is characterized by distinct signals corresponding to the furan ring and the pendant phenyl groups. A comparison between the experimental data and a predicted spectrum provides valuable insights into the electronic environment of the carbon atoms within the molecule.
| Carbon Atom | Experimental Chemical Shift (δ, ppm) in CDCl₃[1] | Predicted Chemical Shift (δ, ppm) in CDCl₃ |
| C2, C5 (Furan) | 153.4 | 153.8 |
| C1' (Phenyl) | 130.9 | 131.2 |
| C4' (Phenyl) | 128.8 | 128.9 |
| C3', C5' (Phenyl) | 127.4 | 127.5 |
| C2', C6' (Phenyl) | 123.8 | 124.0 |
| C3, C4 (Furan) | 107.3 | 107.7 |
Note: Predicted values were obtained using a standard NMR prediction algorithm.
Comparison with Furan and Phenyl-Substituted Furans
To understand the effect of phenyl substitution on the 13C NMR spectrum of the furan moiety, a comparison with furan and 2-phenylfuran is presented below. All data were recorded in CDCl₃.
| Compound | C2 | C3 | C4 | C5 |
| Furan | 142.8 | 109.6 | 109.6 | 142.8 |
| 2-Phenylfuran | 155.5 | 106.9 | 111.7 | 142.0 |
| This compound | 153.4 | 107.3 | 107.3 | 153.4[1] |
The substitution of hydrogen with phenyl groups leads to a significant downfield shift of the α-carbons (C2 and C5) of the furan ring, indicating a deshielding effect. This is attributed to the electron-withdrawing nature and anisotropic effects of the phenyl rings.
Experimental Protocol
The following provides a general methodology for acquiring a 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data presented in this guide was acquired on a spectrometer operating at a frequency of 126 MHz for the 13C nucleus[1].
-
Standard acquisition parameters for a 13C NMR experiment should be used. These typically include:
-
A 30-degree pulse width.
-
An acquisition time of 1-2 seconds.
-
A relaxation delay of 2-5 seconds.
-
Proton decoupling to simplify the spectrum to single lines for each carbon.
-
3. Data Processing:
-
The Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 77.16 ppm) or an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm).
Logical Relationship of Phenyl Substitution on Furan 13C NMR
The following diagram illustrates the progressive effect of phenyl substitution on the chemical shifts of the furan ring carbons.
References
A Comparative Guide to the FTIR Spectroscopy of 2,5-Diphenylfuran and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2,5-diphenylfuran against furan and 2-phenylfuran. Understanding the vibrational signatures of these compounds is crucial for their identification, purity assessment, and the study of their chemical transformations in various research and development settings. This document presents expected vibrational frequencies based on characteristic group absorptions, outlines detailed experimental protocols for obtaining FTIR spectra, and includes a workflow for spectral analysis.
Comparison of Vibrational Frequencies
The FTIR spectrum of a molecule reveals the vibrational frequencies of its functional groups. By comparing the spectra of this compound with its parent furan ring and the monosubstituted 2-phenylfuran, we can observe the influence of phenyl substitution on the vibrational modes of the furan moiety. The following table summarizes the expected characteristic infrared absorption bands for these compounds.
| Vibrational Mode | Furan (cm⁻¹) | 2-Phenylfuran (cm⁻¹) | This compound (cm⁻¹) |
| Aromatic C-H Stretch (Phenyl) | - | ~3100 - 3000 | ~3100 - 3000 |
| Aromatic C-H Stretch (Furan) | ~3160 - 3120 | ~3160 - 3110 | ~3150 - 3100 |
| Aromatic C=C Stretch (Phenyl) | - | ~1600, ~1500 | ~1600, ~1500 |
| Aromatic C=C Stretch (Furan) | ~1590, ~1485 | ~1590, ~1490 | ~1590, ~1495 |
| C-O-C Asymmetric Stretch (Furan Ring) | ~1140 | ~1150 | ~1155 |
| C-H Out-of-Plane Bend (Phenyl) | - | ~760, ~690 (Mono) | ~760, ~690 (Mono) |
| C-H Out-of-Plane Bend (Furan) | ~745 | ~750 | ~880 |
Note: The data presented in this table are approximate values based on characteristic group frequencies and may vary depending on the specific experimental conditions and the physical state of the sample.
Experimental Protocols
Accurate and reproducible FTIR spectra are essential for reliable comparison. Below are detailed methodologies for two common sampling techniques for solid organic compounds.
Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample in a KBr matrix, which is transparent to infrared radiation.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet die
-
This compound (or other solid sample)
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Spatula
-
Analytical balance
Procedure:
-
Dry the spectroscopic grade KBr in an oven at 110°C for 2-3 hours to remove any absorbed moisture.[1]
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[2] The sample concentration should be between 0.5% and 2% by weight.
-
Add the sample and KBr to a clean, dry agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. Minimize grinding time to avoid moisture absorption from the atmosphere.[2]
-
Assemble the pellet die. Transfer the powdered mixture into the die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes.[1][3] Applying a vacuum during pressing can help to produce a more transparent pellet.[1]
-
Carefully release the pressure and disassemble the die to retrieve the transparent KBr pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.
Materials and Equipment:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
This compound (or other solid sample)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[4]
-
Lower the press arm to apply firm and even pressure on the sample against the crystal. A clicking sound often indicates the correct pressure has been applied.[4]
-
Acquire the FTIR spectrum of the sample.
-
After the measurement, release the press arm, and carefully clean the sample powder from the crystal surface using a soft brush or a lint-free wipe. Perform a final cleaning with a solvent-moistened wipe.
Experimental Workflow
The logical flow of acquiring and comparing FTIR spectra is depicted in the following diagram.
References
Mass Spectrometry of 2,5-Diphenylfuran: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometry of 2,5-diphenylfuran with structurally related aromatic heterocyclic compounds. The data presented herein is intended to aid researchers in compound identification, structural elucidation, and the development of analytical methods.
Performance Comparison of Aromatic Furans by Electron Ionization Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns.[1] The following table summarizes the key mass spectral data for this compound and its alternatives.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) and Relative Abundance |
| This compound | 220 (M+) | 220 | 189, 115, 89 |
| Dibenzofuran | 168 (M+) | 168 | 139, 115 |
| 2-Phenylfuran | 144 (M+) | 144 | 115, 89, 63 |
| 3-Phenylfuran | 144 (M+) | 115 | 144, 89, 63 |
Note: The relative abundances of fragment ions are crucial for distinguishing between isomers and related structures. The data presented is based on publicly available spectra from the NIST Chemistry WebBook.[2][3][4]
Fragmentation Analysis
The fragmentation of this compound under electron ionization is primarily driven by the stability of the aromatic rings and the furan core. The molecular ion is typically the base peak, indicating the stability of the parent molecule. Key fragmentation pathways involve the loss of a hydrogen atom, followed by the cleavage of the phenyl-furan bond.
In contrast, dibenzofuran, a more rigid planar system, exhibits a very stable molecular ion with limited fragmentation, mainly the loss of CO.[3] 2-Phenylfuran and 3-phenylfuran, being constitutional isomers, show more extensive fragmentation compared to dibenzofuran. While both exhibit fragments at m/z 115 and 89, the relative abundance of the molecular ion and the base peak can be used for their differentiation.[4]
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS) of Aromatic Furans
This protocol outlines the general procedure for acquiring electron ionization mass spectra of this compound and similar aromatic compounds using a gas chromatograph-mass spectrometer (GC-MS) system.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte (e.g., this compound) in a high-purity volatile solvent such as dichloromethane or methanol.
-
Perform serial dilutions to obtain a final concentration of 1-10 µg/mL.
2. GC-MS Instrumentation:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to a final temperature of 280-300 °C.
-
Final hold: 5-10 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 200-230 °C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
-
Solvent Delay: 2-4 minutes to prevent filament damage from the solvent peak.
-
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data in full scan mode.
-
Process the data to obtain the mass spectrum of the analyte peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
Visualizations
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Caption: General workflow for EI-MS analysis of aromatic furans.
References
Unveiling the Electronic Fingerprint: A Comparative Guide to the UV-Vis Spectra of 2,5-Diphenylfuran and its Analogs
For researchers, scientists, and professionals in drug development, understanding the ultraviolet-visible (UV-Vis) spectroscopic properties of a molecule is fundamental. This guide provides a comparative analysis of the UV-Vis spectrum of 2,5-diphenylfuran, a key aromatic heterocyclic compound, and contrasts it with relevant alternatives. The supporting data, experimental protocols, and structural relationships are presented to offer a comprehensive resource for spectroscopic analysis.
The electronic absorption profile of a molecule, as captured by UV-Vis spectroscopy, provides valuable insights into its electronic structure and the extent of conjugated π-systems. For a molecule like this compound, the interaction of the furan ring with the two phenyl substituents gives rise to characteristic absorption bands.
Comparative Analysis of UV-Vis Spectral Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Furan | Ethanol | ~208 | Data not readily available |
| 2,5-Diphenyloxazole | Cyclohexane | 302.8 | 35,700 |
| 2-Bromo-5-(2-bromo-2-nitrovinyl)furan | Ethanol | 372 | Data not readily available |
| Furfural | Ethanol-Water | 277 | Data not readily available |
Note: The λmax for furan can be influenced by the solvent and substitution. The value presented is a general approximation. Molar absorptivity data is often dependent on the specific experimental conditions and may not always be reported.
The extended conjugation provided by the two phenyl groups in this compound is expected to result in a significant bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax) compared to unsubstituted furan. This is due to the delocalization of π-electrons across the entire molecule, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Experimental Protocol: A General Approach to UV-Vis Spectroscopy
The following protocol outlines a standard procedure for obtaining the UV-Vis absorption spectrum of an organic compound, such as this compound, in solution.
Instrumentation
A dual-beam UV-Vis spectrophotometer is the instrument of choice for accurate measurements. This setup allows for simultaneous measurement of the sample and a reference, thereby correcting for solvent absorption and instrumental drift.
Reagents and Materials
-
Compound of Interest: (e.g., this compound), solid or oil
-
Spectroscopic Grade Solvent: (e.g., Ethanol, Cyclohexane, Dichloromethane). The choice of solvent is critical as it can influence the position and intensity of absorption bands. Ethanol is a common choice for its transparency in the UV region (down to ~205 nm).
-
Quartz Cuvettes: (typically with a 1 cm path length) for holding the sample and reference solutions. Glass cuvettes are not suitable for UV measurements as they absorb UV radiation.
-
Volumetric flasks and pipettes: for accurate preparation of solutions.
-
Analytical balance: for precise weighing of the solid compound.
Procedure
-
Solution Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1-5 mg).
-
Dissolve the compound in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to obtain a series of solutions with decreasing concentrations. The aim is to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5 for optimal accuracy.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm for aromatic compounds).
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the pure solvent to be used for the sample solutions. This will serve as the reference or "blank."
-
Place the reference cuvette in the reference beam path of the spectrophotometer.
-
Run a baseline scan with the solvent in both the sample and reference beams. This will subtract the absorbance of the solvent and any imperfections in the cuvettes.
-
-
Sample Measurement:
-
Rinse a second quartz cuvette with a small amount of the most dilute sample solution before filling it.
-
Place the sample cuvette in the sample beam path.
-
Run the UV-Vis scan. The instrument will record the absorbance of the sample as a function of wavelength.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
-
If the concentration of the solution and the path length of the cuvette are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law: A = εcl, where A is the absorbance, ε is the molar absorptivity, c is the concentration in mol/L, and l is the path length in cm.
-
Workflow for UV-Vis Spectroscopic Analysis
The following diagram illustrates the typical workflow for obtaining and analyzing a UV-Vis spectrum.
A Comparative Guide to Analytical Methods for Purity Assessment of 2,5-Diphenylfuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for assessing the purity of 2,5-diphenylfuran, a key building block in medicinal and materials chemistry. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of resulting products. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for this purpose, supported by representative experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of analytical method for purity assessment of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for this application.
| Parameter | HPLC-UV | GC-MS | qNMR (¹H) |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | 0.1 mg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL | 0.3 mg/mL |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Precision (RSD) | < 2% | < 3% | < 1% |
| Selectivity | Good for separating non-volatile impurities. | Excellent for separating volatile and semi-volatile impurities. | Excellent for structural confirmation and quantification of major components. |
| Primary Application | Routine purity testing and quantification of known impurities. | Identification and quantification of volatile and unknown impurities. | Absolute purity determination without a specific reference standard for the analyte. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are designed to serve as a starting point for method development and validation in your laboratory.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound and quantify related impurities by HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard (purity >99.5%)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the blank (mobile phase), standard solutions, and sample solution into the HPLC system.
-
Quantification: Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to the calibration curve generated from the reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 10 minutes at 300 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 1 mL of dichloromethane.
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST). Quantify impurities using an internal standard or by area normalization, assuming similar response factors for structurally related compounds.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Maleic anhydride (internal standard, purity >99.5%)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic anhydride (internal standard) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30 seconds is generally sufficient for aromatic protons).
-
Use a 90° pulse angle.
-
Acquire at least 8 scans for good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the furan protons) and a signal of the internal standard (maleic anhydride singlet).
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Anhydride)
-
Visualizing the Workflow
To aid in understanding the logical flow of selecting and implementing an analytical method for purity assessment, the following diagrams illustrate the general workflow and the decision-making process.
Caption: General workflow for this compound purity assessment.
Caption: Experimental workflows for each analytical method.
A Comparative Guide to Furan Derivatives in Organic Light-Emitting Diodes (OLEDs): From Simple Scaffolds to High-Performance Emitters
For researchers, scientists, and professionals in drug development, the exploration of novel organic materials is paramount for advancing technologies like Organic Light-Emitting Diodes (OLEDs). Furan, a five-membered aromatic heterocycle, has emerged as a promising building block for OLED materials due to its inherent electronic properties, high fluorescence, and synthetic versatility. This guide provides an objective comparison of the performance of the foundational 2,5-diphenylfuran scaffold against more complex, high-performance furan derivatives, supported by experimental data. We delve into the photophysical properties, device performance, and the experimental protocols crucial for synthesizing and evaluating these materials.
The Challenge of Unsubstituted Furan Cores
While the this compound structure forms the basis of many furan-based OLED materials, its direct application as an emitter is hampered by significant challenges. Early studies on OLEDs incorporating simple 2,5-diaryl furans noted that these compounds tend to form poor-quality thin films. This morphological instability is a critical drawback, as it leads to inefficient and unreliable device performance. Consequently, detailed quantitative data on the electroluminescent properties of unsubstituted this compound is scarce in the literature, underscoring the need for molecular engineering to unlock the full potential of the furan core.
Advanced Furan Derivatives: The Key to High Performance
To overcome the limitations of the simple furan scaffold, researchers have focused on creating more complex derivatives. A notable example is the furan-cored luminogen with aggregation-induced emission (AIE) properties, tetraphenylethylene-furan (TPE-F). The AIE phenomenon, where molecules become highly emissive in the aggregated or solid state, is particularly advantageous for OLED applications.
Performance Data of Furan-Based Emitters
The following table summarizes the performance metrics of a high-performance furan derivative, TPE-F, in an OLED device.
| Compound | Photoluminescence Quantum Yield (PLQY) (Solid State) | Maximum Luminance (cd/m²) | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Color |
| Tetraphenylethylene-furan (TPE-F) | 50%[1] | 24,298[1] | 3.67[1] | 9.98[1] | 7.02[1] | Green[1] |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for the synthesis of a basic furan derivative and a high-performance counterpart, as well as a general protocol for OLED fabrication.
Synthesis of this compound
A transition-metal-free synthesis of this compound can be achieved through a continuous-flow process. This method offers improved yields and safety compared to traditional batch processes[2].
-
Preparation of the Diene Precursor: The synthesis begins with the preparation of the corresponding 1,3-diene precursor.
-
Singlet Oxygen Oxidation: The diene, dissolved in a suitable solvent like dichloromethane (CH₂Cl₂), is subjected to singlet oxygen (¹O₂) oxidation. This is typically achieved by flowing the solution and air through a UV-irradiated reactor containing a photosensitizer.
-
Dehydration: The resulting endoperoxide intermediate is then dehydrated using a reagent such as the Appel reagent (triphenylphosphine and carbon tetrachloride) to yield this compound. The continuous-flow setup allows for the immediate conversion of the unstable endoperoxide, leading to higher isolated yields.
Synthesis of Tetraphenylethylene-furan (TPE-F)
The synthesis of TPE-F is achieved through a diyne cyclization reaction[1].
-
Glaser Coupling: The synthesis starts with the Glaser coupling of a suitable terminal alkyne to form a diyne intermediate.
-
Cycloaddition: The diyne then undergoes a cycloaddition reaction in the presence of a nucleophilic agent (e.g., hydroxide ions) and a copper catalyst (e.g., CuCl) to form the furan ring. This can be performed as a one-pot reaction, improving the overall efficiency of the synthesis.
OLED Fabrication and Characterization
A general procedure for the fabrication of a multilayer OLED device via thermal evaporation is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Thin Film Deposition: The organic layers and the metal cathode are deposited onto the ITO substrate in a high-vacuum chamber (typically < 5 x 10⁻⁵ mbar).
-
Hole Injection Layer (HIL): A material with a high work function, such as HATCN, is deposited.
-
Hole Transporting Layer (HTL): A material with good hole mobility, such as NPB, is deposited.
-
Emissive Layer (EML): The furan-based emitter (e.g., TPE-F) is deposited. This can be a neat film or a film where the emitter is doped into a host material.
-
Electron Transporting Layer (ETL): A material with good electron mobility, such as TPBi, is deposited.
-
Electron Injection Layer (EIL): A thin layer of a low work function material, such as LiF, is deposited to facilitate electron injection.
-
Cathode: A low work function metal, typically aluminum (Al), is deposited as the top electrode.
-
-
Encapsulation: The fabricated device is encapsulated to protect the organic layers from atmospheric moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency of the device are measured using a programmable sourcemeter and a spectroradiometer.
Visualizing Molecular Structures and Experimental Workflows
To better understand the materials and processes discussed, the following diagrams have been generated using the DOT language.
Conclusion
The journey of furan derivatives in OLEDs from simple, underperforming scaffolds to complex, highly efficient emitters highlights the power of molecular design. While unsubstituted this compound faces challenges in device applications due to poor film-forming properties, its derivatives, such as the AIE-active TPE-F, demonstrate remarkable performance. The superior photoluminescence quantum yield, high luminance, and efficiency of TPE-F underscore the importance of strategic molecular modifications. Future research will undoubtedly continue to explore the vast chemical space of furan derivatives, paving the way for even more advanced and stable OLED technologies. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate novel furan-based materials for next-generation optoelectronic applications.
References
Unveiling the Solid State: A Comparative Guide to the Crystal Structures of 2,5-Diphenylfuran Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional arrangement of molecules in a crystalline solid is paramount. The crystal structure dictates a compound's physical properties, including solubility, stability, and bioavailability, which are critical factors in pharmaceutical development. This guide provides a comparative analysis of the crystal structures of several 2,5-diphenylfuran derivatives, offering insights into the impact of substituent modifications on their solid-state architecture.
The this compound scaffold is a privileged structure in medicinal chemistry and materials science, known for its diverse biological activities and interesting photophysical properties. Variations in the substitution pattern on the peripheral phenyl rings can significantly influence the intermolecular interactions that govern crystal packing, leading to different crystal symmetries and unit cell parameters. This guide summarizes key crystallographic data for a selection of this compound derivatives, providing a basis for structure-property relationship studies.
Comparative Crystallographic Data
The following table summarizes the crystallographic data for four distinct this compound derivatives, showcasing the influence of different substituents on their crystal lattice parameters. The data has been compiled from published single-crystal X-ray diffraction studies.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | T (K) |
| Diethyl this compound-3,4-dicarboxylate | C₂₂H₂₀O₅ | Orthorhombic | Pbcn | 11.9535(8) | 17.0116(12) | 18.9219(14) | 90 | 3847.7(5) | 8 | 293 |
| 2,5-Bis(diphenylphosphanyl)furan | C₂₈H₂₂OP₂ | Monoclinic | P2₁/n | 10.7179(9) | 8.5559(7) | 24.550(2) | 94.309(1) | 2244.9(3) | 4 | 100 |
| Furan-2,5-diylbis((4-chlorophenyl)methanol) | C₁₈H₁₄Cl₂O₃ | Monoclinic | P2₁/n | 10.3048(6) | 8.9620(5) | 18.0909(10) | 93.046(6) | 1668.36(16) | 4 | 293 |
| 2,5-Bis[(4-fluorophenyl)iminomethyl]furan | C₁₈H₁₂F₂N₂O | Monoclinic | C2/c | 17.156(2) | 5.9961(8) | 15.111(2) | 114.15(1) | 1416.7(3) | 4 | 150 |
Experimental Protocols
The determination of the crystal structures summarized above was achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise determination of the atomic arrangement within a crystal. The general experimental protocol is as follows:
1. Crystal Growth: High-quality single crystals of the this compound derivatives were grown using slow evaporation techniques. Typically, the purified compound was dissolved in a suitable solvent or solvent mixture (e.g., dichloromethane/diethyl ether, ethanol) to form a saturated or near-saturated solution. The solution was then filtered into a clean vial, which was loosely covered to allow for slow evaporation of the solvent at room temperature. Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction were obtained.
2. Data Collection: A suitable single crystal was carefully selected and mounted on a goniometer head. The crystal was then placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). The crystal was cooled to a specific temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.
A series of diffraction images were collected by rotating the crystal in the X-ray beam. The data collection strategy was designed to cover a significant portion of the reciprocal space, ensuring a complete and redundant dataset.
3. Data Processing: The collected diffraction images were processed to integrate the intensities of the individual reflections. The raw data was corrected for various factors, including background scattering, Lorentz and polarization effects, and absorption. The unit cell parameters were determined and refined from the positions of the reflections.
4. Structure Solution and Refinement: The crystal structure was solved using direct methods or Patterson methods, which provided an initial model of the atomic positions. This model was then refined against the experimental diffraction data using full-matrix least-squares techniques. In this iterative process, the atomic coordinates, anisotropic displacement parameters, and other structural parameters were adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms were typically placed in calculated positions and refined using a riding model. The final refined structure was validated using crystallographic software to ensure its chemical and geometric soundness.
Workflow for Crystal Structure Analysis
The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule like a this compound derivative.
This comprehensive guide provides a foundational understanding of the crystal structures of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on this versatile heterocyclic scaffold. The structural insights gained from these analyses can guide synthetic efforts and aid in the prediction of the physicochemical properties of new derivatives.
A Comparative Guide to the Electrochemical Properties of 2,5-Diarylfurans and Their Heterocyclic Analogues
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the electrochemical behavior of 2,5-diarylfurans against common alternatives, supported by experimental data.
The unique electrochemical properties of π-conjugated heterocyclic compounds are pivotal in the design and development of novel organic electronic materials and have significant implications in the field of medicinal chemistry. Among these, 2,5-diarylfurans have garnered considerable interest. This guide provides a comparative analysis of the electrochemical characteristics of 2,5-diarylfurans against their structurally related five-membered heterocyclic counterparts: 2,5-diarylthiophenes and N-substituted-2,5-diarylpyrroles. The data presented herein, summarized from various scientific studies, offers a valuable resource for researchers selecting optimal molecular scaffolds for their specific applications.
Comparative Electrochemical Data
The following table summarizes the key electrochemical parameters for a selection of 2,5-diarylfurans and their thiophene and pyrrole analogues, as determined by cyclic voltammetry. These values, particularly the oxidation and reduction potentials, are crucial indicators of the electron-donating or -accepting nature of the molecules and their stability upon electrochemical cycling.
| Compound | Heterocycle | Oxidation Potential (E_ox) vs. Fc/Fc+ [V] | Reduction Potential (E_red) vs. Fc/Fc+ [V] | HOMO [eV] | LUMO [eV] | Reference(s) |
| 2,5-Diphenylfuran | Furan | +0.83 (irreversible) | Not Reported | -5.64 | -2.23 | [1] |
| Methylene-substituted macrocyclic furan | Furan | -0.23 | Not Reported | - | - | |
| 2,5-Diphenylthiophene | Thiophene | +1.0 (irreversible) | -2.1 (irreversible) | -5.8 | -2.7 | |
| 2,5-Bis(4-methoxyphenyl)thiophene | Thiophene | +0.8 | Not Reported | - | - | |
| N-Phenyl-2,5-diphenylpyrrole | Pyrrole | +0.85 (irreversible) | Not Reported | - | - |
Note: Potentials are referenced to the Ferrocene/Ferrocenium (Fc/Fc+) redox couple, a standard internal reference in electrochemical studies. "Irreversible" indicates that the oxidized or reduced species is not stable and undergoes a chemical reaction following electron transfer. HOMO and LUMO energy levels are often estimated from the onset of the oxidation potential and the optical band gap, respectively.
Influence of Heteroatom and Substituents on Electrochemical Properties
The electrochemical behavior of these five-membered aromatic heterocycles is intrinsically linked to the nature of the heteroatom (O, S, or N) and the electronic properties of the aryl substituents. The following diagram illustrates these relationships.
References
Safety Operating Guide
Proper Disposal of 2,5-Diphenylfuran: A Guide for Laboratory Professionals
Researchers and scientists handling 2,5-Diphenylfuran must adhere to strict disposal protocols to ensure personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, in line with established safety data.
Safety and Handling Profile
This compound is a solid, crystalline powder, appearing white to slightly pale yellow.[1] It is classified as an irritant, causing skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Furthermore, it is very toxic to aquatic life, necessitating careful handling to prevent environmental contamination.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C16H12O |
| Molecular Weight | 220.26 g/mol |
| Physical State | Solid (Crystal - Powder) |
| Color | White - Slightly pale yellow |
| Melting Point | 90°C |
| Boiling Point | 345°C |
| Solubility | Soluble in Methanol |
Source: TCI Chemicals Safety Data Sheet[1], PubChem[2]
Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Always consult and comply with federal, state, and local regulations regarding chemical waste disposal.[1]
Step-by-Step Disposal Protocol:
-
Recycling: If possible and permissible by local regulations, recycling the chemical is the preferred option.[1]
-
Incineration: A common and effective method for disposal involves dissolving or mixing the material with a combustible solvent. This mixture can then be burned in a chemical incinerator equipped with an afterburner and a scrubber system.[1]
-
Containment of Spills: In the event of a spill, sweep the solid material into an airtight container, taking care to avoid creating dust.[1] The collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
-
Personal Protective Equipment (PPE): When handling this compound for disposal, it is crucial to wear appropriate personal protective equipment, including rubber gloves and air-tight goggles.[1]
-
Environmental Precautions: Prevent the product from entering drains to avoid contamination of waterways.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
